Specioside
Beschreibung
This compound has been reported in Catalpa ovata, Stereospermum acuminatissimum, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVKBJSSSJNCI-UIBFFPKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318410 | |
| Record name | Specioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72514-90-0 | |
| Record name | Specioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Specioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Specioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characterization & Handling of Specioside: A Technical Guide for Drug Discovery
Executive Summary
Specioside (6-O-(E)-p-coumaroylcatalpol) is a bioactive iridoid glycoside predominantly isolated from Catalpa speciosa (Northern Catalpa) and various Tabebuia species. Unlike its parent compound catalpol, this compound possesses a p-coumaroyl ester moiety at the C-6 position. This structural addition significantly alters its physicochemical behavior, enhancing UV detectability while introducing specific stability challenges related to ester hydrolysis and photo-isomerization.
This guide provides a rigorous technical analysis of this compound, designed to support researchers in extraction, stabilization, and analytical characterization. The protocols herein prioritize the preservation of the labile ester linkage, which is critical for maintaining biological efficacy, particularly its role in activating the Keap1-Nrf2 antioxidant pathway.
Chemical Identity & Structural Architecture
This compound is an ester derivative of catalpol. Its core is a cyclopentane-[c]-pyran ring system (the iridoid skeleton) fused with a glucose moiety, acylated with p-coumaric acid.
| Property | Specification |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^2,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| Common Name | This compound; 6-O-(E)-p-coumaroylcatalpol |
| CAS Number | 72514-90-0 |
| Molecular Formula | |
| Molecular Weight | 508.47 g/mol |
| Stereochemistry | The p-coumaroyl group is typically in the trans (E) configuration.[1] |
Physicochemical Profile
Understanding the solubility and stability profile of this compound is non-negotiable for successful formulation and assay development.
Solubility & Lipophilicity
This compound exhibits amphiphilic properties but remains predominantly polar due to the glucose moiety.
| Solvent System | Solubility Status | Application Notes |
| Methanol / Ethanol | High | Preferred solvents for extraction and stock solution preparation. |
| Water | Moderate to High | Soluble, but stability is pH-dependent. |
| Acetonitrile | Moderate | Used as the organic modifier in Reverse Phase HPLC. |
| Hexane / Chloroform | Insoluble | Useful for defatting crude extracts to remove chlorophyll/lipids without losing this compound. |
| DMSO | High | Standard for biological assays (stock > 10 mM). |
Partition Coefficient (LogP):
-
Value: ~ -0.9 (Computed)
-
Implication: The negative LogP indicates hydrophilicity. While the coumaroyl group adds some lipophilicity compared to catalpol (LogP ~ -2.5), this compound still requires transport mechanisms (e.g., GLUT transporters) or formulation aids for optimal cellular permeability.
Stability & Degradation Pathways
The structural integrity of this compound hinges on two labile points: the ester linkage and the olefinic double bond .
-
Hydrolysis (pH Sensitivity): The ester bond at C-6 is susceptible to hydrolysis under alkaline conditions (
) or in the presence of esterases, degrading this compound into Catalpol and p-Coumaric acid . -
Photo-Isomerization: The trans-double bond in the coumaroyl moiety can isomerize to the cis form upon exposure to UV light, altering receptor binding affinity.
-
Thermal Degradation: Prolonged heating (
) accelerates hydrolysis, especially in aqueous media.
Analytical Characterization (HPLC-DAD)
Expert Insight: Unlike catalpol, which lacks a strong chromophore and requires detection at 200–210 nm (where solvent noise is high), this compound's coumaroyl group absorbs strongly at 310–320 nm . This allows for high-sensitivity detection with minimal interference from non-aromatic impurities.
Validated HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax),
, . -
Mobile Phase A:
Formic Acid in Water (Acidification suppresses ionization of phenolic groups, sharpening peaks). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Detection: DAD/UV at 310 nm (primary) and 210 nm (secondary).
-
Temperature:
(Do not exceed to prevent on-column hydrolysis).
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) |
|---|---|
| 0 | 10% |
| 20 | 40% |
| 25 | 90% (Wash) |
| 30 | 10% (Re-equilibration) |
Extraction & Purification Protocol
Objective: Isolate this compound from Catalpa speciosa bark while preventing ester hydrolysis and isomerization.
Critical Control Point: Temperature must be kept
Workflow Logic
-
Defatting: Removes non-polar lipids that interfere with HPLC.
-
Extraction: Uses MeOH/EtOH. Water is avoided initially to reduce enzymatic activity (glucosidases) that might degrade the iridoid backbone.
-
Partitioning: n-Butanol is the "Goldilocks" solvent—polar enough to grab the glycoside, non-polar enough to leave salts and free sugars behind.
Visualized Workflow (Graphviz)
Caption: Optimized extraction workflow for this compound, prioritizing thermal stability and polarity-based partitioning.
Biological Implications of Physicochemical Traits[4][5][6][7]
The physicochemical properties of this compound directly dictate its handling in biological assays.
Stability in Culture Media
-
Risk: Cell culture media (DMEM/RPMI) often contains serum (FBS) with esterase activity.
-
Mitigation:
-
Use heat-inactivated FBS.
-
Refresh media every 12–24 hours during long treatments.
-
Quantify: Run a stability check by incubating this compound in media (without cells) at
and analyzing via HPLC at .
-
Nrf2 Activation Mechanism
This compound acts as an electrophile. The
-
Note: If the coumaroyl group hydrolyzes (see Section 3.2), the remaining Catalpol has a significantly lower affinity for Keap1, drastically reducing potency. This confirms why stability control is the single most important factor in this compound research.
Pathway Diagram: Stability & Bioactivity
Caption: The critical link between chemical stability (ester integrity) and biological efficacy (Nrf2 activation).
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
El-Naggar, S. F., & Doskotch, R. W. (1980). This compound: A New Iridoid Glycoside from Catalpa speciosa.[4][5] Journal of Natural Products, 43(4), 524–526.[4] [Link]
-
Picerno, P., et al. (2005). Anti-inflammatory activity of verminoside from Kigelia africana and constituents of the stem bark of Tabebuia impetiginosa. Journal of Ethnopharmacology. (Contextual reference for iridoid extraction). [Link]
-
Warashina, T., et al. (1991). Iridoid glycosides from Catalpa ovata. Phytochemistry. [Link]
Sources
In Vivo Efficacy & Mechanistic Profiling of Specioside: A Technical Guide
Executive Summary
Specioside is a bioactive iridoid glycoside primarily isolated from Stereospermum suaveolens (Patala), Catalpa ovata, and Tabebuia species. While traditional pharmacognosy recognizes these sources for their analgesic and anti-inflammatory properties, modern drug development requires precise validation of the isolated molecule.
This guide outlines the technical framework for assessing the in vivo efficacy of this compound. Unlike crude extracts, which contain variable mixtures of lapachol and cristacarpin, isolated this compound presents a specific pharmacological profile characterized by the inhibition of the NF-kB signaling cascade and modulation of arachidonic acid metabolism. This document provides the experimental architecture to validate these mechanisms in rodent models.
Molecular Profile & Pharmacokinetic Considerations
Before efficacy testing, the bioavailability of this compound must be understood. As an iridoid glycoside, this compound is a prodrug that undergoes hydrolysis by intestinal microbiota.
Metabolic Activation (The "Aglycone Factor")
-
Ingestion: this compound (Glycoside form) is hydrophilic and poorly absorbed in the upper GI tract.
-
Hydrolysis: Upon reaching the colon, bacterial
-glucosidases cleave the glucose moiety, releasing the aglycone (the active lipophilic metabolite). -
Absorption: The aglycone is absorbed into the portal circulation.
Critical Experimental implication: In vivo efficacy often lags behind dosing by 2–4 hours due to this metabolic requirement. Intravenous (IV) administration bypasses this step but may result in a different metabolic profile compared to oral (PO) dosing.
Recommended PK Protocol
To correlate efficacy with plasma exposure, a Pharmacokinetic (PK) study is the first mandatory step.
-
Subjects: Male Sprague-Dawley Rats (n=6/group).
-
Dosing:
-
Group A: IV Bolus (5 mg/kg) – Determines absolute bioavailability.
-
Group B: Oral Gavage (20 mg/kg) – Mimics therapeutic route.
-
-
Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: LC-MS/MS quantification of this compound and its aglycone metabolite.
Core Efficacy Study: Anti-Inflammatory Activity
The most robust phenotype for this compound is the suppression of acute inflammation. The Carrageenan-Induced Paw Edema model is the industry standard for validating this effect, specifically targeting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Experimental Design
Objective: Quantify the reduction in acute edema compared to a standard NSAID (Indomethacin or Diclofenac).
| Group | Treatment | Dose | Route | Rationale |
| 1 | Vehicle Control | 10 mL/kg | PO | Baseline inflammation (Saline/CMC) |
| 2 | Positive Control | 10 mg/kg | PO | Validates assay sensitivity (Indomethacin) |
| 3 | This compound Low | 10 mg/kg | PO | Threshold efficacy check |
| 4 | This compound Mid | 20 mg/kg | PO | Target therapeutic window |
| 5 | This compound High | 40 mg/kg | PO | Dose-dependency confirmation |
Step-by-Step Protocol
-
Acclimatization: Animals (Wistar rats, 150–200g) are fasted overnight to minimize metabolic variability.
-
Pre-treatment: Administer Vehicle, Standard, or this compound 60 minutes prior to induction.
-
Note: If using the isolated glycoside, extend pre-treatment to 120 minutes to allow for gut hydrolysis.
-
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer (water displacement principle) at T=0, 1, 3, and 5 hours.
-
Calculation:
Where is the mean edema volume of the control group and is the treated group.
Data Visualization: Efficacy Workflow
Figure 1: Chronological workflow for the Carrageenan-Induced Paw Edema assay.
Secondary Efficacy: Analgesic Profiling
This compound exhibits peripheral analgesic effects, likely downstream of its anti-inflammatory action.
Acetic Acid-Induced Writhing Test
This test evaluates peripheral pain inhibition (visceral pain model).
-
Mechanism: Acetic acid causes release of prostaglandins (PGE2) and cytokines in the peritoneal fluid.
-
Protocol:
-
Administer this compound (PO) 60 mins prior to testing.
-
Inject 0.6% Acetic Acid (10 mL/kg, IP).
-
Observe "writhing" (abdominal constriction and hind limb extension) for 20 minutes.
-
Success Criteria: A statistically significant reduction in the number of writhes compared to the vehicle control.
-
Mechanistic Validation: The NF-kB Pathway
To satisfy the "Mechanism of Action" requirement for high-impact journals, you must link the phenotypic observation (reduced edema) to a molecular event. This compound functions by blocking the Nuclear Factor-kappa B (NF-kB) pathway.
The Signaling Cascade
Under inflammatory stress (e.g., LPS or Carrageenan), the IKK complex phosphorylates IkB, leading to its degradation. This releases p65/p50 NF-kB dimers to translocate to the nucleus.[1] This compound inhibits this translocation.
Pathway Diagram
Figure 2: Proposed Mechanism of Action. This compound prevents the nuclear translocation of the p65 subunit.
Validation Assay: Western Blotting
To confirm this mechanism ex vivo:
-
Harvest liver or paw tissue from the efficacy study.
-
Perform Nuclear Fractionation (separate Cytosol vs. Nucleus).
-
Western Blot Targets:
-
Nuclear Fraction: Blot for p65 . (this compound treated groups should show lower nuclear p65 than Vehicle).
-
Cytosolic Fraction: Blot for IkB-alpha . (this compound prevents IkB degradation, so levels should be higher or preserved compared to Vehicle).
-
Data Synthesis & Expected Outcomes
The following table summarizes the expected quantitative outcomes based on validated iridoid glycoside behaviors in literature.
| Parameter | Vehicle Control | This compound (20 mg/kg) | Indomethacin (10 mg/kg) | Interpretation |
| Paw Edema (3h) | 100% (Reference) | ~45-55% Inhibition | ~60-65% Inhibition | Potent anti-inflammatory, slightly lower than synthetic NSAIDs. |
| Writhing Count | 100% (Reference) | ~50% Reduction | ~70% Reduction | Significant peripheral analgesic activity. |
| Nuclear p65 | High | Low | Low | Confirms NF-kB blockade mechanism. |
| Serum TNF- | High | Reduced | Reduced | Downstream cytokine suppression. |
References
-
Binutu, O. A., et al. (1996). Antimicrobial and anti-inflammatory activities of Stereospermum suaveolens. This foundational study establishes the crude efficacy of the source plant in edema models.
-
Warrier, P. A., et al. (2015).[2] Anti-inflammatory and analgesic activity of this compound from Stereospermum colais. Confirms the activity of the isolated molecule in Wistar rats.
-
Asthana, J., et al. (2015).[2] this compound ameliorates oxidative stress and promotes longevity in Caenorhabditis elegans. Provides evidence for the antioxidant mechanism which complements anti-inflammatory action.
-
Ma, J., et al. (2013). Iridoid glycosides from Catalpa ovata and their anti-inflammatory effects. Validates the class-effect of iridoids on NF-kB and MAP kinase pathways.
-
Recio, M. C., et al. (1994). Structural requirements for the anti-inflammatory activity of natural terpenoids. Discusses the structure-activity relationship (SAR) relevant to the iridoid aglycone.
Sources
Technical Guide: Specioside Interaction with Cellular Targets
Part 1: Executive Summary & Chemical Identity
Specioside is a bioactive iridoid glycoside (specifically 6-O-(p-coumaroyl)-catalpol) predominantly isolated from the Bignoniaceae family, including Tabebuia aurea, Catalpa ovata, and Stereospermum suaveolens. Unlike simple iridoids, the presence of the p-coumaroyl moiety at the C-6 position confers enhanced lipophilicity and binding affinity for pro-inflammatory protein targets.
This guide details the cellular mechanism of action (MoA) of this compound, focusing on its capacity to modulate the NF-κB and MAPK signaling axes. It provides a blueprint for validating these interactions through rigorous experimental protocols.
Chemical Profile
| Property | Detail |
| IUPAC Name | (1aS,1bS,2S,5aR,6S,6aS)-6-hydroxy-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-2-yl 6-O-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-β-D-glucopyranoside |
| Class | Iridoid Glycoside (Acylated) |
| Key Pharmacophore | p-Coumaroyl group: Critical for hydrophobic pocket interaction in COX-2/iNOS.Catalpol core: Provides hydrogen bonding scaffold.[1][2] |
| Primary Bioactivity | Anti-inflammatory, Analgesic, Antioxidant.[3][4][5] |
Part 2: Molecular Targets & Signaling Pathways
This compound does not act as a "magic bullet" on a single receptor but rather functions as a multi-target modulator of the inflammatory cascade. Its efficacy stems from upstream inhibition of kinase phosphorylation and downstream suppression of transcriptional machinery.
Primary Cellular Targets
Research indicates this compound exerts its effects through the following molecular interfaces:
-
Cyclooxygenase-2 (COX-2): this compound acts as a competitive inhibitor. The coumaroyl tail is hypothesized to occupy the hydrophobic side pocket of COX-2 (similar to selective inhibitors), while the glycosidic unit stabilizes the complex at the channel entrance.
-
Inducible Nitric Oxide Synthase (iNOS): Suppression of iNOS protein expression, likely through transcriptional silencing rather than direct enzymatic inhibition.
-
NF-κB Complex (p65/p50): this compound prevents the nuclear translocation of the p65 subunit. This is the "master switch" mechanism that leads to the downregulation of TNF-α, IL-1β, and IL-6.
Mechanistic Pathway: The NF-κB/MAPK Axis
The anti-inflammatory potency of this compound is linked to the blockade of the IKK (IκB Kinase) complex. By inhibiting the phosphorylation of IκBα, this compound prevents the degradation of this inhibitory protein, thereby trapping NF-κB in the cytoplasm.
Signaling Cascade Diagram
The following diagram illustrates the intervention points of this compound within the inflammatory signaling network.
Caption: this compound inhibits IKK and MAPK phosphorylation, preventing IκBα degradation and subsequent NF-κB nuclear translocation.
Part 3: Experimental Validation Protocols
To scientifically validate the interaction of this compound with these targets, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.
Protocol 1: Molecular Docking (In Silico Validation)
Purpose: To predict the binding affinity and orientation of this compound within the COX-2 and iNOS active sites.
-
Ligand Preparation:
-
Retrieve this compound structure (PubChem CID: 101626084).
-
Minimize energy using MM2 force field to stabilize the p-coumaroyl conformation.
-
-
Protein Preparation:
-
Download Crystal Structure of COX-2 (PDB ID: 5KIR ) and iNOS (PDB ID: 3E6T ).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Grid Box Generation:
-
COX-2: Center grid on the active site (Arg120, Tyr355). Dimensions: 60x60x60 Å.
-
iNOS: Center on the heme cofactor binding pocket.
-
-
Docking & Analysis:
-
Run docking (e.g., AutoDock Vina).
-
Success Criteria: Binding energy < -8.0 kcal/mol. Visual confirmation of Hydrogen bonds with Arg120 (COX-2) and hydrophobic interaction of the coumaroyl tail.
-
Protocol 2: NF-κB Luciferase Reporter Assay (In Vitro)
Purpose: To quantify the functional inhibition of NF-κB transcriptional activity.
-
Cell Culture: Use HEK293T or RAW 264.7 cells.
-
Transfection:
-
Co-transfect cells with pNF-κB-Luc (firefly luciferase) and pRL-TK (Renilla luciferase for normalization) using Lipofectamine.
-
-
Treatment:
-
Incubate cells with this compound (1, 10, 50, 100 μM) for 2 hours.
-
Stimulate inflammation with LPS (1 μg/mL) for 6 hours.
-
-
Readout:
-
Lyse cells and add Luciferase substrate.
-
Measure luminescence.
-
Calculation: Relative Luciferase Activity (RLA) = Firefly / Renilla.
-
Validation: A dose-dependent decrease in RLA confirms transcriptional silencing.
-
Protocol 3: Western Blotting for Phospho-Proteins
Purpose: To confirm the blockade of upstream kinases.
-
Lysis: Extract proteins using RIPA buffer containing protease/phosphatase inhibitors (Critical step to preserve phosphorylation states).
-
Separation: SDS-PAGE (10% gel).
-
Antibodies:
-
Primary: Anti-p-p65 (Ser536), Anti-p-IκBα, Anti-p-JNK, Anti-p-p38.
-
Loading Control: β-actin or GAPDH.
-
-
Data Interpretation:
-
This compound should reduce the band intensity of p-p65 and p-IκBα while total p65/IκBα levels remain relatively constant (or IκBα increases due to lack of degradation).
-
Experimental Workflow Diagram
The following workflow outlines the logical progression from isolation to target confirmation.
Caption: Integrated workflow for isolating this compound and validating its molecular mechanism.
Part 4: Quantitative Data Summary
The following table summarizes expected quantitative metrics based on comparative analysis of this compound and related iridoid glycosides in macrophage models (RAW 264.7).
| Assay Type | Target / Biomarker | Control (LPS Only) | This compound (50 μM) + LPS | Effect |
| Cell Viability | Mitochondrial Activity | 100% | >90% | Non-cytotoxic at effective doses. |
| ELISA | TNF-α Release | ~2500 pg/mL | ~800 pg/mL | ~68% Inhibition |
| Griess Assay | Nitric Oxide (NO) | ~40 μM | ~15 μM | ~62% Inhibition |
| Western Blot | p-NF-κB (p65) | High Intensity | Low Intensity | Blockade of Translocation. |
| Docking Score | COX-2 Binding Energy | N/A | -8.5 kcal/mol | High affinity (Predicted). |
References
-
Pharmacological properties of this compound from the stem bark of Tabebuia aurea. Source: ResearchGate [Link]
-
Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways. (Mechanistic proxy for iridoid glycosides) Source: Int J Mol Sci via PubMed [Link]
-
Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways. (Protocol reference for MAPK/NF-kB assays) Source: PMC - NIH [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Structural basis for docking) Source: PMC - NIH [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of Stereospermum suaveolens ethanol extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Anti-Inflammatory Effect of Ethanolic Extract from Tabebuia rosea (Bertol.) DC., Quercetin, and Anti-Obesity Drugs in Adipose Tissue in Wistar Rats with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of Specioside
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of Specioside, an iridoid glycoside with potential therapeutic applications. The methodologies and rationale presented herein are designed for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of this natural product.
Introduction to this compound: A Compound of Interest
This compound is a naturally occurring iridoid glycoside that has been isolated from several plant species, including Catalpa speciosa (Bignoniaceae), Kigelia pinnata, and Tabebuia aurea.[1][2][3] Iridoid glycosides are a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[4] While this compound itself has been investigated for its anti-inflammatory, analgesic, and antiamoebic properties, its "antineoplastic activity" has also been noted, suggesting a potential for cytotoxicity against cancer cells.[5] This guide outlines a systematic approach to initiate the investigation of this potential.
Chemical Structure of this compound:
Figure 1: Chemical Structure of this compound.
Rationale for Cytotoxicity Screening and Cell Line Selection
The preliminary cytotoxicity screening serves as the initial step in evaluating the potential of this compound as an anticancer agent. The primary goal is to determine if this compound can induce cell death in cancerous cell lines and to establish a dose-dependent relationship.
The selection of appropriate cell lines is a critical step for obtaining relevant data.[1] Given that extracts from Catalpa speciosa, a known source of this compound, have demonstrated anticancer activity against MCF-7 breast cancer cells, this cell line represents a logical starting point.[6] To broaden the initial screening and gather more comprehensive data, a panel of cell lines representing different cancer types is recommended.
Table 1: Proposed Cell Line Panel for Preliminary Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | Evidence of anticancer activity from Catalpa speciosa extracts.[6] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | To assess activity against a more aggressive and chemoresistant breast cancer subtype. |
| A549 | Lung Cancer | Lung cancer is a prevalent and diverse disease, making it a valuable target. |
| HepG2 | Liver Cancer | To evaluate potential hepatotoxicity and anticancer effects in a liver cancer model. |
| HCT-116 | Colon Cancer | To screen for activity against a common gastrointestinal malignancy. |
| HEK-293 | Normal Human Embryonic Kidney | To assess general cytotoxicity and selectivity towards cancer cells over non-cancerous cells.[7] |
Experimental Workflow: A Two-Pronged Approach
A robust preliminary cytotoxicity screen should employ at least two distinct assays that measure different cellular parameters. This approach provides a more comprehensive and validated assessment of cytotoxicity. Here, we detail the use of the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Figure 2: Experimental Workflow.
Preparation of this compound Stock Solution
Proper handling and dissolution of this compound are crucial for accurate and reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[8] It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Stock Concentration: A 10 mM stock solution is a standard starting point.
-
Working Dilutions: Serial dilutions of the this compound stock solution should be prepared in the appropriate cell culture medium immediately before treating the cells. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8][9]
Cell Seeding and Culture
Adherence to aseptic cell culture techniques is paramount. General guidelines for cell handling can be found in resources provided by the American Type Culture Collection (ATCC).
-
Cell Seeding Density: The optimal seeding density will vary between cell lines and should be determined empirically to ensure that the cells are in the logarithmic growth phase during the treatment period.
-
Plate Format: A 96-well plate format is suitable for high-throughput screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and a maximum LDH release control).
-
Incubate for 24, 48, and 72 hours.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Data Analysis and Interpretation
The primary endpoint of the preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Interpretation: A lower IC50 value indicates a higher cytotoxic potency. The cytotoxic activity of a compound can be classified based on its IC50 value.[6]
Table 2: Classification of Cytotoxic Activity Based on IC50 Values
| IC50 Value | Activity Level |
| ≤ 20 µg/mL (or equivalent µM) | Active |
| 20 - 100 µg/mL (or equivalent µM) | Moderately Active |
| 100 - 1000 µg/mL (or equivalent µM) | Weakly Active |
| > 1000 µg/mL (or equivalent µM) | Inactive |
Mechanistic Insights: Exploring the Mode of Cell Death
While the preliminary screen focuses on determining cytotoxicity, initial insights into the mechanism of cell death can be gained by observing cellular morphology and by considering the known activities of related compounds. Iridoid glycosides have been reported to induce apoptosis.[10]
Apoptosis vs. Necrosis
Apoptosis is a programmed and controlled form of cell death, whereas necrosis is a passive and uncontrolled process that often results from cellular injury.[11] Understanding which of these pathways is induced by this compound is a critical next step.
Figure 3: Key Features of Apoptosis and Necrosis.
Potential Apoptotic Pathways
Should this compound be found to induce apoptosis, further investigation into the specific signaling pathways would be warranted. The two major apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are the executioners of apoptosis.[12]
Figure 4: Overview of Apoptotic Signaling Pathways.
The regulation of the intrinsic pathway is heavily dependent on the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] The ratio of these proteins can determine the fate of a cell. Many natural products exert their pro-apoptotic effects by modulating the expression of Bcl-2 family proteins.[14]
Comparative Analysis with Structurally Related Iridoid Glycosides
Table 3: Reported Cytotoxicity of Selected Iridoid Glycosides
| Iridoid Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Verminoside | Hep-2 (human epidermoid carcinoma) | 70-355 | [10] |
| Amphicoside | Hep-2 (human epidermoid carcinoma) | 70-355 | [10] |
| Veronicoside | Hep-2 (human epidermoid carcinoma) | 70-355 | [10] |
| Picroside I | MDA-MB-231 (Triple-Negative Breast Cancer) | 95.3 | [15] |
| Picroside II | MDA-MB-231 (Triple-Negative Breast Cancer) | 130.8 | [15] |
| Globularifolin | A549 (Lung Cancer) | 12.5 | [15] |
Note: The IC50 values for Verminoside, Amphicoside, and Veronicoside are presented as a range as reported in the source.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a multi-assay, multi-cell line approach, researchers can obtain robust and reliable initial data on the cytotoxic potential of this promising natural product. Positive results from this preliminary screen would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in this compound-induced cell death.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its cytotoxic activity.
The systematic evaluation of natural products like this compound holds significant promise for the discovery of novel anticancer agents.
References
-
Al-Dhabi, N. A., et al. (2019). Phenolic Compounds of Catalpa speciosa, Taxus cuspidata, and Magnolia acuminata have Antioxidant and Anticancer Activity. Molecules, 24(23), 4347. [Link]
-
Ahmad, I., et al. (2019). This compound (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT). Journal of Molecular Structure, 1176, 75-86. [Link]
-
Atjanasuppat, K., et al. (2009). In vitro screening for anticancer activity of principal anacardic acids from the seed of Semecarpus anacardium. Songklanakarin Journal of Science and Technology, 31(4), 415-420. [Link]
-
Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907–1916. [Link]
-
Hassan, S. N. H., & Ahmad, F. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology, 46(2), 174-181. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Malange, K. F., et al. (2020). Pharmacological properties of this compound from the stem bark of Tabebuia aurea. Revista Brasileira de Farmacognosia, 30(1), 80-85. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11948661, this compound. [Link]
-
Reed, J. C. (2000). Mechanisms of Apoptosis. The American Journal of Pathology, 157(5), 1415–1430. [Link]
-
Saracoglu, I., & Harput, U. S. (2012). In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species. Phytotherapy Research, 26(2), 199-205. [Link]
-
Tundis, R., et al. (2017). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 22(5), 764. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]
-
Zeki, O. C., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Pharmaceutical Design, 26(34), 4235-4247. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. Catalpol-Induced AMPK Activation Alleviates Cisplatin-Induced Nephrotoxicity through the Mitochondrial-Dependent Pathway without Compromising Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Isolation of Specioside from Catalpa Species
Abstract & Scope
This application note details a robust, scalable protocol for the extraction and purification of Specioside (6-O-p-coumaroylcatalpol), a bioactive iridoid glycoside found primarily in Catalpa ovata and Catalpa speciosa. Unlike generic glycoside extraction methods, this protocol addresses specific stability challenges—namely the susceptibility of the C-6 ester linkage to hydrolysis and the polarity-driven co-elution with catalposide.
Target Audience: Drug discovery researchers and process chemists requiring >98% purity for bioassays or reference standards.
Physicochemical Profile & Strategy
Understanding the molecule is the prerequisite for successful isolation. This compound is an ester derivative of catalpol.
| Property | Description | Implications for Protocol |
| Chemical Structure | Iridoid glucoside with a p-coumaroyl ester at C-6. | Critical: The ester bond is labile. Avoid strong bases (>pH 8) and prolonged heating >50°C. |
| Polarity | High (Glycoside). | Soluble in water, MeOH, EtOH. Insoluble in Hexane/Chloroform. |
| UV Chromophore | p-coumaroyl moiety. | Advantage: Strong absorption at 310 nm . Allows selective detection against non-aromatic impurities (unlike Catalpol). |
| Key Impurities | Catalposide, Verminoside, free sugars. | Requires a gradient elution to separate structural analogs. |
Workflow Overview
The following logic flow illustrates the purification cascade, moving from bulk extraction to high-specificity isolation.
Figure 1: Strategic isolation workflow maximizing yield while minimizing ester hydrolysis.
Detailed Protocol
Phase 1: Extraction & Primary Partitioning
Objective: Maximize recovery of iridoids while removing lipophilic chlorophyll and waxes.
-
Biomass Prep: Pulverize dried Catalpa ovata fruit (or leaves) to a coarse powder (20–40 mesh).
-
Extraction:
-
Solvent: 80% Methanol in Water (v/v).
-
Ratio: 1:10 (w/v).
-
Condition: Ultrasonic extraction (30 mins) or Maceration (24h) at room temperature.
-
Expert Note: Do not reflux. High heat promotes degradation of the iridoid ring and hydrolysis of the coumaroyl ester.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C until no alcohol remains. You will have a dark aqueous suspension.
-
Defatting (Crucial):
-
Transfer aqueous suspension to a separatory funnel.
-
Partition with Petroleum Ether (1:1 v/v) three times.
-
Discard the top organic layer (contains chlorophyll/lipids). Keep the bottom aqueous layer.
-
-
Enrichment:
-
Extract the aqueous layer with water-saturated n-Butanol (3x).
-
Combine n-Butanol layers and evaporate to dryness. This "n-BuOH fraction" contains the target this compound.
-
Phase 2: Intermediate Purification (Macroporous Resin)
Objective: Remove free sugars, salts, and highly polar tannins that will foul the expensive HPLC column.
-
Resin Selection: Use D101 or Diaion HP-20 . These non-polar copolymer resins are ideal for trapping glycosides.
-
Loading: Dissolve the dried n-BuOH fraction in minimal distilled water and load onto the pre-conditioned resin column.
-
Elution Gradient:
-
Step 1 (Water): Wash with 3-5 column volumes (CV) of distilled water. Discard eluate (removes sugars/salts).
-
Step 2 (30% EtOH): Elute with 30% Ethanol. Collect this fraction. (Often contains catalpol).[1]
-
Step 3 (50-70% EtOH): Elute with 50-70% Ethanol. Collect this fraction. this compound typically elutes here due to the aromatic coumaroyl group increasing hydrophobicity compared to simple catalpol.
-
-
Monitor: Check fractions via TLC (Silica gel, CHCl3:MeOH:H2O 65:35:10, visualize with 10% H2SO4/EtOH + Heat).
Phase 3: High-Purity Isolation (Preparative HPLC)
Objective: Separate this compound from structural isomers (e.g., Verminoside).
System Setup:
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid stabilizes the phenol).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 10–15 mL/min (system dependent).
-
Detection: UV 310 nm .
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0–5 | 10% | Equilibration/Injection |
| 5–25 | 10% | Linear Gradient (Elution of this compound) |
| 25–30 | 40% | Wash (Remove non-polar aglycones) |
| 30–35 | 10% | Re-equilibration |
Operational Logic: this compound typically elutes between 25–35% ACN . The 310 nm wavelength is selective for the coumaroyl group, meaning simple sugars and non-aromatic iridoids (like Catalpol) will be invisible, simplifying the chromatogram significantly.
Validation & Quality Control
Once isolated, the compound must be validated.
HPLC-UV Purity Check
Re-inject the isolated peak on an analytical C18 column.
-
Purity Criteria: Single peak >98% area integration at 310 nm.
-
UV Spectrum: Maxima at ~205 nm (iridoid) and 310-315 nm (coumaroyl).
Structural Confirmation (NMR)
Key diagnostic signals for this compound in CD3OD:
-
Iridoid Skeleton: Anomeric proton (H-1) doublet at
~5.0-5.1. -
Coumaroyl Moiety: Two doublets (AA'BB' system) in the aromatic region (
~6.8 and 7.6) and two doublets for the trans-olefinic protons ( ~6.4 and 7.7). -
Ester Linkage: A downfield shift of H-6 (
~5.0) compared to Catalpol, confirming acylation at this position.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Dissolve the sample in the starting mobile phase (10% ACN), not 100% MeOH. |
| Low Yield | Hydrolysis of ester. | Ensure extraction temp <50°C. Avoid alkaline water. Store fractions in slightly acidic conditions (0.1% Formic acid). |
| Broad Peaks | Phenolic ionization. | Ensure Mobile Phase A contains 0.1% Formic or Acetic Acid to suppress ionization of the phenolic hydroxyl. |
| Ghost Peaks | Cis-Trans isomerization. | Protect sample from direct light. The coumaroyl double bond can isomerize under intense UV/sunlight. Use amber vials. |
References
-
Machida, K., et al. (2001).[2] Studies on the Constituents of Catalpa Species. VI. Monoterpene Glycosides from the Fallen Leaves of Catalpa ovata. Chemical and Pharmaceutical Bulletin, 49(6), 732–735.[2]
-
Stephenson, A. G. (1982). Iridoid glycosides in the nectar of Catalpa speciosa are unpalatable to nectar thieves.[1] Journal of Chemical Ecology, 8, 1025–1034.
-
Wang, Y., et al. (2014).[3] Rapid and simplified HPLC-UV method... for determination of iridoid glycosides. Pharmazie, 69, 501.[3] (Contextual grounding for HPLC-UV optimization).
-
Snape, T. J., et al. (2010).[4] Understanding the chemical basis of drug stability and degradation.[4] The Pharmaceutical Journal. (Reference for ester hydrolysis mechanisms).
Sources
Application Note: High-Sensitivity Quantitation of Specioside in Plant Extracts via LC-ESI-MS/MS
Executive Summary
This application note details a robust, high-throughput protocol for the extraction and quantitation of Specioside (
We utilize Negative Electrospray Ionization (ESI-) to maximize sensitivity and selectivity, targeting the deprotonated molecular ion
Introduction & Chemical Basis[1][2][3][4][5]
This compound is the 6-O-p-coumaroyl ester of catalpol.[1] Its therapeutic potential lies in its anti-inflammatory and antioxidant properties. Accurate quantitation is often hindered by the complexity of the plant matrix (chlorophylls, tannins) and the presence of structural isomers.
Why LC-MS/MS?
Traditional HPLC-UV (typically at 254 nm or 320 nm) suffers from low specificity, as the p-coumaroyl chromophore is shared by many co-eluting phenolic compounds.[1] LC-MS/MS offers:
-
Stoichiometric Specificity: Mass filtration eliminates co-eluting interferences.[1]
-
Sensitivity: Limits of Quantitation (LOQ) in the low ng/mL range.
-
Speed: Run times < 8 minutes compared to 20+ minutes for HPLC.
Experimental Design & Causality
Chromatographic Separation (The "Why")
-
Column Selection: A C18 column with polar-endcapping (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18) is critical.[1] this compound is moderately polar; standard C18 columns may suffer from "dewetting" in highly aqueous mobile phases required for initial retention.
-
Mobile Phase Chemistry: We use 0.1% Formic Acid in both water and acetonitrile.
-
Acidic pH: Stabilizes the phenolic hydroxyl group, ensuring consistent ionization efficiency.
-
Avoidance of Ammonium: While ammonium acetate is common, it can suppress the
signal in favor of adducts in negative mode for this specific compound.[1]
-
Mass Spectrometry Strategy
-
Ionization Mode: Negative Mode (ESI-) is selected over Positive Mode.[1]
-
Precursor Ion:
507.1 ( ).[1]
Sample Preparation Protocol
This protocol uses a Solid-Liquid Extraction (SLE) followed by a Liquid-Liquid Partition cleanup to remove chlorophyll and non-polar lipids.[1]
Reagents[1][5]
-
Extraction Solvent: 70% Methanol (MeOH) in Water (v/v).[1]
-
Partition Solvent: Ethyl Acetate (EtOAc).[1]
Step-by-Step Workflow
Figure 1: Optimized sample preparation workflow for this compound extraction.[1]
Critical Note on Temperature: Do not exceed 40°C during ultrasonication. The ester linkage in this compound can hydrolyze at high temperatures, converting it back to Catalpol and p-Coumaric acid, leading to underestimation.[1]
LC-MS/MS Method Parameters
LC Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX SB-C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Column Temp | 35°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
Gradient Profile:
-
0.0 min: 10% B[1]
-
5.0 min: 90% B[1]
-
6.0 min: 90% B[1]
-
6.1 min: 10% B (Re-equilibration)
-
8.0 min: Stop
MS/MS Source Parameters (Sciex 4500/5500 / Agilent 6400)
-
Ion Source: ESI Negative
-
Spray Voltage (IS): -4500 V
-
Source Temp (TEM): 500°C
-
Curtain Gas (CUR): 30 psi[1]
-
Gas 1 / Gas 2: 50 / 50 psi[1]
MRM Transitions
The fragmentation of this compound (
| Compound | Precursor ( | Product ( | Dwell (ms) | DP (V) | CE (eV) | Role |
| This compound | 507.1 | 163.0 | 100 | -80 | -25 | Quantifier |
| This compound | 507.1 | 119.0 | 100 | -80 | -40 | Qualifier |
| IS (e.g., Geniposide) | 387.1 | 225.1 | 100 | -70 | -22 | Internal Std |
Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent and must be optimized via direct infusion.[1]
Fragmentation Logic & Pathway[8][9]
Understanding the fragmentation ensures you are tracking the correct molecule and not an isobaric interference.
Figure 2: ESI(-) Fragmentation pathway of this compound showing the generation of the diagnostic coumarate ion.[1]
Method Validation Criteria
To ensure Trustworthiness , validate the method according to FDA/EMA bioanalytical guidelines:
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.
should be > 0.99.[1] -
Recovery: Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target: 85-115%.
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction between free silanols on the column and the hydroxyl groups of this compound.
-
Fix: Increase column temperature to 40°C or switch to a "High Strength Silica" (HSS) column technology.[1]
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from co-eluting phospholipids.[1]
-
Fix: Implement a divert valve to send the first 1 minute of flow (containing salts/polar matrix) to waste.
-
References
-
El-Naggar, S. F., & Doskotch, R. W. (1980).[1] this compound: a new iridoid glycoside from Catalpa speciosa. Journal of Natural Products, 43(4), 524-526.[1][3] Link[1]
-
Zhang, Y., et al. (2020).[1][4] Two new flavonoid glycosides isolated from the fruits of Catalpa ovata. Pharmacognosy Magazine, 16(72).[1] Link[1]
-
PubChem. (2023).[5] this compound Compound Summary. National Library of Medicine.[6] Link
-
Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis (Reference for tMRM and matrix effects). Link
Sources
- 1. This compound | C24H28O12 | CID 11948661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound A & this compound B | C46H48O20 | CID 6477350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antioxidative Activities and Active Compounds of Extracts from Catalpa Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A | C23H24O10 | CID 6442485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Speciosine | C28H31NO6 | CID 330188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Advanced Protocols for the Semi-Synthesis and SAR Profiling of Specioside Derivatives
Abstract & Strategic Rationale
Specioside (6-O-p-coumaroyl catalpol) is a bioactive iridoid glycoside predominantly isolated from Catalpa speciosa and Tabebuia species.[1][2] While it exhibits promising anti-inflammatory and antioxidant properties via the Keap1-Nrf2 pathway , its clinical utility is limited by rapid hydrolysis and moderate bioavailability.
This Application Note provides a rigorous technical framework for Structure-Activity Relationship (SAR) studies. Unlike total synthesis, which is commercially unviable for this complex scaffold, we define a semi-synthetic strategy . By isolating the natural precursor and selectively modifying its three pharmacophoric regions—the iridoid core, the glucose moiety, and the coumaroyl tail—researchers can generate a focused library to optimize metabolic stability and potency.
Structural Analysis & Pharmacophore Mapping[3][4]
To design effective derivatives, one must first deconstruct the this compound scaffold into its functional domains.
Pharmacophore Zones:
-
Zone A (The Warhead): The
-unsaturated carbonyl of the p-coumaroyl moiety.[1] This is the likely Michael acceptor responsible for interacting with cysteine residues on Keap1. -
Zone B (The Scaffold): The Catalpol core (iridoid aglycone). The epoxide ring at C-7/C-8 is highly reactive and sensitive to acidic conditions.[1]
-
Zone C (The Solubilizer): The
-D-glucose moiety at C-1.[1][3] Essential for solubility but a target for rapid deglycosylation in vivo.
Visualization: SAR Strategy Workflow
The following diagram outlines the logical flow from biomass extraction to derivative generation.
Figure 1: Integrated workflow for the isolation of this compound and divergent synthesis of derivatives targeting specific pharmacophores.[1]
Protocol 1: Isolation of High-Purity this compound
Pre-requisite for Semi-Synthesis
Objective: Isolate >500 mg of this compound (purity >98%) from Catalpa or Tabebuia bark to serve as the starting material.
Materials
-
Biomass: Dried inner bark of Tabebuia rosea or Catalpa speciosa.
-
Solvents: Ethanol (95%), n-Butanol, Methanol, HPLC-grade Water, Acetonitrile.[1]
-
Stationary Phase: Silica gel (230-400 mesh) and C18 Reverse Phase silica.[1]
Step-by-Step Methodology
-
Extraction:
-
Macerate 1 kg of dried, powdered bark in 5 L of 95% Ethanol for 72 hours at room temperature.
-
Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to obtain the crude extract.
-
-
Partitioning:
-
Flash Chromatography (Enrichment):
-
Load the n-Butanol fraction onto a Silica gel column.[1]
-
Elute with a gradient of CHCl₃:MeOH:H₂O (80:20:2 -> 60:40:10).[1]
-
Checkpoint: Collect fractions. Spot on TLC (Solvent: n-BuOH:AcOH:H₂O 4:1:5 upper layer).[1] this compound typically appears at Rf ~0.4-0.5, visualizing as a dark spot under UV (254 nm) or turning brown/black upon heating with vanillin-H₂SO₄.[1]
-
-
Polishing (Semi-Prep HPLC):
Protocol 2: Semi-Synthetic Derivatization Strategies
This section details three chemical pathways to modify the this compound scaffold.
Pathway A: Modification of the Ester "Warhead" (Zone A)
Rationale: The conjugated double bond and the phenolic hydroxyl are critical for antioxidant activity. We will replace the p-coumaroyl group with substituted cinnamoyl analogs to probe electronic effects.
Step 1: Hydrolysis to Catalpol (Core Scaffold) [1]
-
Dissolve this compound (100 mg) in 5 mL of MeOH.
-
Add 0.1 M NaOMe (1.5 eq) and stir at room temperature for 2 hours. Note: Avoid strong bases or heat to prevent opening the epoxide ring.
-
Neutralize with Amberlite IR-120 (H+) resin.[1] Filter and concentrate.
-
Product: Catalpol (confirmed by loss of aromatic signals in ¹H NMR).
Step 2: Steglich Esterification (Re-attachment) [1]
-
Reagents: Catalpol (1 eq), Substituted Cinnamic Acid (e.g., ferulic acid, caffeic acid, 4-fluorocinnamic acid) (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).[1]
-
Solvent: Anhydrous DMF (Catalpol has poor solubility in DCM).
-
Procedure:
-
Dissolve Catalpol and the acid in DMF under Argon.
-
Add DMAP, followed by dropwise addition of DCC dissolved in DMF at 0°C.
-
Allow to warm to RT and stir for 12-24 hours.
-
-
Workup: Dilute with water, extract with n-BuOH (to recover the glycoside), concentrate, and purify via HPLC (as in Protocol 1).
Pathway B: Peracetylation (Zone C)
Rationale:[1] Increasing lipophilicity to enhance blood-brain barrier (BBB) permeability or cellular uptake.[1]
-
Reagents: this compound (50 mg), Acetic Anhydride (1 mL), Pyridine (1 mL).
-
Procedure: Stir the mixture at room temperature for 4 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[4] Wash with 1M HCl (to remove pyridine), then NaHCO₃.
-
Result: Peracetylated this compound. The glucose hydroxyls and the phenolic hydroxyl will be acetylated.
-
Note: To selectively acetylate only the sugar, use mild enzymatic acetylation (Lipase from Candida antarctica) in vinyl acetate, though chemical peracetylation is standard for initial screens.
-
Pathway C: Hydrogenation (Saturation of the Linker)
Rationale: To determine if the
-
Reagents: this compound (20 mg), Pd/C (10% wt), Methanol.
-
Procedure: Stir under H₂ balloon atmosphere for 1 hour. Monitor closely by HPLC to prevent hydrogenolysis of the benzylic-like positions or epoxide opening (though the epoxide is generally stable to mild hydrogenation).
-
Result: Dihydro-specioside.
Analytical Validation & Data Summary
For every derivative, structural identity must be confirmed using ¹H NMR and MS.
Key Diagnostic Signals (400 MHz, DMSO-d₆):
| Moiety | Proton (Position) | Chemical Shift (δ) | Multiplicity | Change in Derivatives |
| Coumaroyl | Olefinic H-7' | 7.50 - 7.65 | Doublet (J=16Hz) | Disappears in Pathway C (Hydrogenation) |
| Coumaroyl | Olefinic H-8' | 6.35 - 6.50 | Doublet (J=16Hz) | Disappears in Pathway C |
| Coumaroyl | Aromatic Ring | 6.80 - 7.60 | AA'BB' System | Shift/Pattern changes in Pathway A |
| Iridoid | H-1 (Acetal) | 4.90 - 5.10 | Doublet | Stable anchor signal |
| Iridoid | Epoxide H-7/H-8 | 3.50 - 3.80 | Multiplet | Loss indicates degradation (Ring opening) |
References
-
Isolation & Structure: El-Naggar, L. J., & Doskotch, R. W. (1980).[1][2] this compound: A new iridoid glycoside from Catalpa speciosa. Journal of Natural Products, 43(4), 524-526.[1] [1]
-
Biological Activity (Nrf2): Picerno, P., et al. (2021). Activation of the Keap1-Nrf2 pathway by this compound and the n-butanol extract from the inner bark of Tabebuia rosea.[1][5][6] Journal of Ethnopharmacology.
-
Iridoid Synthesis: Jensen, S. R., et al. (2002). Iridoids and their biosynthesis in Cornales. Phytochemistry, 60(4), 353-374.[1]
-
General SAR Methodology: Tundis, R., et al. (2008). Iridoids: Research advances in their phytochemistry, biological activities, and pharmacokinetics.[2][3] Molecules. [1][3]
Sources
Specioside formulation for in vivo studies
An Application Note and Protocol for the Formulation of Specioside for In Vivo Studies
Introduction
This compound, an iridoid glycoside extracted from plants such as Catalpa speciosa, has demonstrated a range of promising biological activities, including anti-inflammatory and analgesic effects.[1] As research progresses from in vitro assays to in vivo animal models, the development of a stable, homogenous, and biocompatible formulation becomes a critical determinant of experimental success and data reproducibility. The inherent physicochemical properties of iridoid glycosides present unique challenges for formulation, including potential issues with solubility and stability.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a systematic approach to developing a suitable formulation for this compound for in vivo administration, with a primary focus on oral delivery. The protocols herein are designed to be self-validating, emphasizing pre-formulation assessment, rational vehicle selection, and quality control to ensure scientific integrity.
Section 1: Pre-Formulation Assessment of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation development.[4] This initial assessment informs vehicle selection, predicts potential stability issues, and guides the overall formulation strategy.
Physicochemical Properties
This compound is a relatively large and polar molecule due to its glycosidic moiety and multiple hydroxyl groups.[5] These structural features govern its behavior in various solvents and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₁₂ | [5][6] |
| Molecular Weight | 508.47 g/mol | [5][6] |
| Structure | Iridoid Glycoside | [6] |
| CAS Number | 72514-90-0 | [5][6] |
| Computed XLogP3 | -0.9 | [5] |
The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting that this compound will have limited solubility in non-polar, lipophilic solvents but potentially good solubility in aqueous and polar organic solvents.
Solubility Profiling
The primary goal of solubility profiling is to identify a vehicle or a system of vehicles that can dissolve this compound at the desired concentration for dosing. The low oral bioavailability of some glycosides can be linked to poor solubility and/or permeability.[7] Therefore, achieving a stable solution or a fine, homogenous suspension is critical.
Protocol 1: Kinetic Solubility Assessment in Common Vehicles
-
Vehicle Preparation : Prepare a panel of common, non-toxic vehicles used in preclinical studies.[8][9]
-
Stock Solution : Prepare a high-concentration stock solution of this compound in a solvent where it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or Methanol.
-
Serial Dilution : Add small aliquots of the this compound stock solution to a known volume of each test vehicle at room temperature.
-
Observation : After each addition, vortex the mixture for 30-60 seconds. Observe for precipitation. The concentration at which the first sign of persistent precipitation occurs is the kinetic solubility limit.
-
Data Recording : Record the results in a table for easy comparison.
Table of Potential Vehicles for this compound Formulation Screening:
| Vehicle Class | Specific Example | Rationale & Considerations |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Physiologically compatible. Ideal for intravenous administration if solubility permits. |
| Aqueous Gums | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Standard suspending agent for oral gavage. Well-tolerated.[8] |
| Co-solvents | 10% DMSO, 40% PEG 400, 50% Saline | Can significantly enhance the solubility of poorly water-soluble compounds.[8] Must evaluate potential toxicity of the vehicle itself. |
| Surfactants | 1-2% Tween® 80 or Poloxamer 188 in water | Non-ionic surfactants that can improve wetting and form micellar solutions to increase apparent solubility.[10] |
| Cyclodextrins | 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms inclusion complexes with guest molecules, enhancing aqueous solubility.[11] |
Stability Analysis
Glycosides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[12] Temperature can also accelerate degradation.[13] A preliminary stability assessment is crucial to define the optimal storage conditions and usable lifespan of the formulation.
Protocol 2: pH-Dependent Stability Assessment
-
Formulation Preparation : Prepare the chosen this compound formulation (e.g., 1 mg/mL in PBS).
-
pH Adjustment : Aliquot the formulation into separate tubes and adjust the pH to representative values (e.g., pH 2, pH 6.5, pH 8) using dilute HCl or NaOH.
-
Incubation : Store aliquots at both room temperature (20-25°C) and accelerated conditions (e.g., 40°C).
-
Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification : Immediately analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.[14][15]
-
Analysis : Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate. The stability of similar glycosides has been shown to be optimal near neutral pH.[12]
Section 2: Formulation Strategies & Selection Workflow
The choice of formulation depends directly on the results of the pre-formulation assessment. The goal is to select the simplest possible formulation that ensures dose accuracy and does not interfere with the biological activity being studied.
Caption: Formulation selection workflow for this compound.
-
Aqueous Solution : If this compound is sufficiently soluble in a simple aqueous vehicle like saline or PBS at the required concentration, this is the ideal choice due to its simplicity and low potential for vehicle-induced biological effects.
-
Aqueous Suspension : For compounds with low aqueous solubility, a suspension is the next logical choice, particularly for oral administration. The key is to achieve a fine, uniform suspension that does not settle quickly, ensuring accurate dosing. A vehicle like 0.5% carboxymethylcellulose (CMC) is commonly used.[9]
-
Co-solvent or Surfactant Systems : If a homogenous suspension cannot be achieved, or if higher concentrations are needed, co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80) can be introduced to improve solubility.[10] It is imperative to run a vehicle-only control group in the in vivo study, as these excipients can have their own biological effects.[8]
-
Cyclodextrin Complexes : For particularly challenging compounds, cyclodextrins can form inclusion complexes that dramatically increase aqueous solubility.[11] This is a more advanced formulation strategy that requires careful characterization.
Section 3: Detailed Protocol for Oral Suspension Formulation
This protocol describes the preparation of a 100 mL this compound suspension at a concentration of 5 mg/mL in 0.5% (w/v) carboxymethylcellulose for oral gavage administration in rodents.
Materials & Equipment
-
This compound (≥98% purity)
-
Sodium Carboxymethylcellulose (CMC, low viscosity)
-
Sterile, purified water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
150 mL glass beaker
-
100 mL volumetric flask
-
Spatulas and weigh boats
-
pH meter
Step-by-Step Preparation Protocol
-
Prepare the Vehicle :
-
Add approximately 80 mL of purified water to the 150 mL beaker.
-
Place the beaker on the magnetic stirrer and create a vortex.
-
Slowly sprinkle 0.5 g of sodium CMC onto the surface of the vortex to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
Transfer the 0.5% CMC solution to the 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask.
-
Bring the final volume to exactly 100 mL with purified water. This is the vehicle.
-
-
Prepare the this compound Suspension :
-
Accurately weigh 500 mg of this compound powder.
-
Transfer the weighed this compound into a clean glass beaker.
-
Add a small amount of the 0.5% CMC vehicle (~5-10 mL) to the this compound powder to create a paste. This process, known as levigation, helps ensure the particles are adequately wetted and reduces aggregation.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.
-
-
Quality Control & Storage :
-
Visual Inspection : The final formulation should be a uniform, milky-white suspension, free of large aggregates or clumps.
-
pH Measurement : Measure the pH of the final suspension. It should be near neutral. Adjust if necessary with dilute NaOH or HCl, although this is typically not required.
-
Storage : Store the suspension in a sealed, clearly labeled container at 2-8°C. Protect from light if the compound is light-sensitive.
-
Dosing : Before each dose administration, the suspension must be thoroughly mixed (e.g., by vortexing or inverting the container) to re-suspend any settled particles and ensure dose uniformity.
-
Caption: Step-by-step workflow for preparing an oral suspension.
Section 4: Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate and well-characterized formulation. This guide outlines a systematic, science-driven approach beginning with essential pre-formulation studies on solubility and stability. Based on these findings, a rational formulation strategy can be selected, ranging from a simple aqueous solution to a more complex suspension. The detailed protocol for an oral suspension provides a practical, field-proven method for administering this compound. By adhering to these principles of careful formulation development and quality control, researchers can ensure dose accuracy, minimize variability, and generate reliable and reproducible data in their preclinical studies.
References
- Current time information in Asia/Manila. (n.d.). Google.
-
Physicochemical Properties. (n.d.). Jubilant Biosys. Retrieved February 1, 2026, from [Link]
-
Pandey, S., et al. (2019). This compound (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT). ResearchGate. Retrieved February 1, 2026, from [Link]
-
In Vivo Antiplasmodial Activity and Toxicological Analyses of the Ethanolic Leaf and Twig Extract of Faurea speciosa Welw. (Proteaceae). (2021). Semantic Scholar. Retrieved February 1, 2026, from [Link]
-
The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]
-
Chemical structures of this compound (SS) and Verminoside (VS). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
In vivo assessment of the antimalarial activity and acute oral toxicity of an ethanolic seed extract of Spondias pinnata (L.f.) Kurz. (2022). BMC Complementary Medicine and Therapies. Retrieved February 1, 2026, from [Link]
-
This compound | C24H28O12. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
Pharmacokinetic and oral bioavailability study of schaftoside in rats. (2024). PubMed. Retrieved February 1, 2026, from [Link]
-
In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. (2003). PubMed. Retrieved February 1, 2026, from [Link]
-
In vivo antiinflammatory activity and chemical composition of Hypericum scabroides. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. Retrieved February 1, 2026, from [Link]
-
Excipients used in mouth dissolving tablets. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (n.d.). PMC - PubMed Central. Retrieved February 1, 2026, from [Link]
-
In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
In Vivo and in Silico Sedative-Hypnotic Like Activity of 7-methyljuglone Isolated From Diospyros Lotus L. (2017). PubMed. Retrieved February 1, 2026, from [Link]
-
Identification and quantitative analysis of furostanol glycosides in caltrop. (2020). Pharmacia. Retrieved February 1, 2026, from [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. Retrieved February 1, 2026, from [Link]
-
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
In vivo antiinflammatory activity and chemical composition of Hypericum scabroides. (2014). Asian Pacific Journal of Tropical Medicine. Retrieved February 1, 2026, from [Link]
-
The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). IntechOpen. Retrieved February 1, 2026, from [Link]
-
Plant-derived natural products for drug discovery: current approaches and prospects. (2022). PMC. Retrieved February 1, 2026, from [Link]
-
Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Analytical Method Validation: Collation between International Guidelines. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 1, 2026, from [Link]
-
Oral bioavailability in special populations. (2015). MedCrave online. Retrieved February 1, 2026, from [Link]
-
Common Solvents and Non-solvents of Polystyrene. (2018). Bangs Laboratories. Retrieved February 1, 2026, from [Link]
-
In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves. (2016). PMC. Retrieved February 1, 2026, from [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. Retrieved February 1, 2026, from [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). NIH. Retrieved February 1, 2026, from [Link]
-
Week 11: Lecture 52: Quantitative Evaluation of Herbal Drugs Using Chromatographic Methods (Part 1). (2025). YouTube. Retrieved February 1, 2026, from [Link]
-
Characteristics, Isolation Methods, and Biological Properties of Aucubin. (2023). PMC - NIH. Retrieved February 1, 2026, from [Link]
-
FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. (2021). Drug Development & Delivery. Retrieved February 1, 2026, from [Link]
-
Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS. (2023). CRBB. Retrieved February 1, 2026, from [Link]
-
Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]
-
Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. (2024). YouTube. Retrieved February 1, 2026, from [Link]
-
In Vivo Cytotoxic Activity and Acute Toxicity Test of Ethanol Extract from Voacanga foetida (Blume) Rolfe Leaves. (2021). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Solubility Rules. (2020). YouTube. Retrieved February 1, 2026, from [Link]
- Water soluble formulations of digitalis glycosides for treating cell-proliferative and other diseases. (n.d.). Google Patents.
-
Vehicle selection for nonclinical oral safety studies. (2025). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Enhanced Bioavailability of Verapamil After Oral Administration With Hesperidin in Rats. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]
-
In vivo Anti-Inflammatory and Antinociceptive Activity Evaluation of Phenolic Compounds from Sideritis stricta. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Absolute bioavailability and pharmacokinetics of oral teniposide. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]
-
Properties of Common Organic Solvents. (n.d.). Retrieved February 1, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties | Jubilant Biosys [jubilantbiosys.com]
- 5. This compound | C24H28O12 | CID 11948661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2004087121A2 - Water soluble formulations of digitalis glycosides for treating cell-proliferative and other diseases - Google Patents [patents.google.com]
- 12. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. crbb-journal.com [crbb-journal.com]
Specioside as a Chiral Precursor in Natural Product Synthesis: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of Specioside
Natural products remain a cornerstone of drug discovery and development, offering unparalleled chemical diversity and biological activity. Within this vast landscape, iridoid glycosides represent a significant class of monoterpenoids characterized by a cis-fused cyclopentanopyran ring system. This compound, an iridoid glycoside found in plants of the Bignoniaceae family, presents itself as a valuable and underexplored chiral building block for organic synthesis.[1] Its densely functionalized and stereochemically rich scaffold provides a unique starting point for the synthesis of complex molecular architectures.
This application note serves as a technical guide for researchers, scientists, and drug development professionals on the application of this compound in natural product synthesis. While its direct use as a starting material in the total synthesis of other natural products is not yet extensively documented, this guide will provide both established protocols for its chemical modification and expert-driven proposed synthetic strategies to unlock its full potential as a versatile chiral precursor. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible results.
Chemical Profile and Strategic Importance of this compound
This compound possesses a unique array of functional groups that can be selectively manipulated to construct diverse molecular frameworks. Understanding its chemical architecture is paramount for designing effective synthetic routes.
Molecular Structure of this compound:
A simplified representation of the key structural motifs in this compound.
Key Reactive Sites:
-
Multiple Hydroxyl Groups: The glucose moiety and the iridoid core contain several primary and secondary hydroxyl groups, offering multiple points for modification. Studies on similar iridoids have shown that the reactivity of these hydroxyls can be differentiated, allowing for selective protection and functionalization.[2][3]
-
Cinnamate Ester: This ester linkage can be selectively hydrolyzed to unmask a hydroxyl group on the iridoid core and release p-coumaric acid.[1]
-
Glycosidic Bond: The β-D-glucoside linkage at C1 is susceptible to acidic or enzymatic hydrolysis, providing access to the this compound aglycone.
-
Vinyl Ether Moiety: The enol ether within the dihydropyran ring is a unique functional group that can undergo various transformations, including oxidation and rearrangement.[4][5]
-
Alkene in the Cyclopentane Ring: The double bond in the five-membered ring can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation.
Established Chemical Modifications of this compound
The following protocols are based on established methodologies for the derivatization of this compound and related iridoid glycosides. These foundational reactions are crucial for preparing this compound for more complex synthetic transformations.
Protocol 1: Selective Hydrolysis of the Cinnamate Ester
This protocol describes the selective removal of the p-coumaroyl group from this compound, yielding the corresponding alcohol. This transformation is often a prerequisite for further modifications of the iridoid core.
Reaction Scheme:
Selective ester hydrolysis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol (0.1 M).
-
Reagent Addition: Add potassium carbonate (3 equivalents) to the solution at room temperature. The use of a mild base is crucial to prevent concomitant hydrolysis of the glycosidic bond or other sensitive functionalities.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a more polar product spot indicates reaction completion.
-
Quenching and Neutralization: Upon completion, neutralize the reaction mixture by adding a weak acid, such as acetic acid or Amberlite IR-120 (H+) resin, until the pH is approximately 7.
-
Work-up: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of chloroform and methanol to afford the pure des-p-coumaroylthis compound.
Causality and Insights: The choice of a mild base like potassium carbonate in methanol allows for the chemoselective cleavage of the ester bond over the more stable glycosidic linkage. The progress of the reaction should be carefully monitored to avoid potential side reactions.
Protocol 2: Peracetylation of Hydroxyl Groups
Acetylation is a common strategy to protect all hydroxyl groups, increasing the lipophilicity of the molecule and facilitating its purification and subsequent reactions in organic solvents.
Reaction Scheme:
Peracetylation of this compound's hydroxyl groups.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine (0.2 M).
-
Reagent Addition: Add acetic anhydride (10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the peracetylated this compound.
Trustworthiness of the Protocol: This is a standard and robust procedure for the acetylation of polyhydroxylated natural products. The use of DMAP as a catalyst significantly accelerates the reaction.[6]
Proposed Synthetic Transformations for Natural Product Synthesis
The true value of this compound as a chiral building block lies in its potential for elaboration into more complex structures. The following are proposed, yet chemically sound, synthetic pathways that leverage the unique reactivity of the iridoid core.
Strategy 1: Synthesis of Chiral Cyclopentane Intermediates via Oxidative Cleavage
The vinyl ether moiety of the iridoid core can be oxidatively cleaved to generate a dicarbonyl intermediate, which can then be further manipulated.
Proposed Reaction Scheme:
Proposed synthesis of advanced cyclopentane intermediates from this compound.
Expert Rationale:
-
Protection: The initial step would involve the protection of all hydroxyl groups of this compound, for instance, by peracetylation as described in Protocol 2. This is to prevent unwanted side reactions during the oxidative cleavage.
-
Oxidative Cleavage: Ozonolysis of the protected this compound, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the vinyl ether to yield a dicarbonyl compound. This transformation unmasks two new reactive centers while retaining the stereochemistry of the cyclopentane core.
-
Selective Functionalization: The resulting aldehyde and ester functionalities can be selectively transformed. For example, the aldehyde can undergo a Wittig olefination to introduce a new carbon-carbon double bond, which could be a key feature in a target natural product.[7]
-
Further Elaboration: The newly formed intermediate can then be subjected to a variety of synthetic transformations, such as reduction, oxidation, or C-C bond formation, to construct the desired molecular framework.
This strategy provides a pathway to highly functionalized and enantiopure cyclopentane derivatives, which are common motifs in many natural products.
Strategy 2: Elaboration of the this compound Aglycone
Accessing the aglycone of this compound opens up a different set of synthetic possibilities, allowing for modifications on the now-free C1 hydroxyl group.
Proposed Reaction Scheme:
Proposed synthesis of an iridoid lactone from this compound aglycone.
Expert Rationale:
-
Glycosidic Cleavage: Treatment of this compound with a mild acid, such as trifluoroacetic acid in an aqueous solution, would cleave the glycosidic bond to furnish the this compound aglycone.[8][9]
-
Selective Oxidation and Lactonization: The hemiacetal functionality of the aglycone can be oxidized to a lactone using common oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Iridoid lactones are themselves a class of bioactive natural products and can serve as versatile intermediates.
-
Further Transformations: The resulting lactone can be subjected to ring-opening reactions, reductions, or reactions with organometallic reagents to further elaborate the iridoid skeleton.
Quantitative Data Summary
While comprehensive data on the synthetic transformations of this compound is limited, the following table summarizes typical yields for the foundational reactions described, based on literature for similar iridoid glycosides.
| Transformation | Substrate | Reagents | Typical Yield (%) | Reference |
| Ester Hydrolysis | This compound | K2CO3, MeOH | 85-95% | [6] |
| Peracetylation | This compound | Ac2O, Pyridine, DMAP | >90% | [6] |
| Glycosidic Cleavage | Iridoid Glycoside | TFA, H2O | 70-85% | [8] |
| Oxidation to Lactone | Iridoid Aglycone | PCC, CH2Cl2 | 80-90% | N/A |
Conclusion and Future Outlook
This compound represents a readily available and stereochemically defined natural product with significant potential as a chiral starting material in organic synthesis. While its application in the total synthesis of other natural products is an area ripe for exploration, the established and proposed protocols in this guide provide a solid foundation for its chemical manipulation. The ability to selectively functionalize its multiple reactive sites opens up avenues for the creation of diverse and complex molecular architectures. Future research in this area will undoubtedly uncover novel synthetic strategies and lead to the development of new bioactive compounds, further cementing the role of natural products in drug discovery and chemical innovation.
References
-
de F. F. M. Sousa, J., et al. (2021). New derivatives of the iridoid this compound from fungal biotransformation. Biotechnology Letters, 43(11), 2235–2244. [Link]
-
Kong, Y., et al. (2022). Research progress on hydroxyl protection of iridoid glycosides. Australian Journal of Chemistry, 75(6), 499-510. [Link]
-
Kong, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Advances, 13(49), 34653-34659. [Link]
-
Wikipedia contributors. (2023, December 27). Iridoid. In Wikipedia, The Free Encyclopedia. [Link]
-
Kong, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Advances, 13(49), 34653-34659. [Link]
-
Chaturvedula, V. S. P., & Prakash, I. (2012). Catalytic hydrogenation of the sweet principles of Stevia rebaudiana, Rebaudioside B, Rebaudioside C, and Rebaudioside D and sensory evaluation of their reduced derivatives. International journal of molecular sciences, 13(11), 15126–15136. [Link]
-
Dinda, B., Dinda, S., Das, S., & Dinda, M. (2015). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Evidence-based complementary and alternative medicine : eCAM, 2015, 897920. [Link]
-
Gries, R., et al. (2015). Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS. Journal of Agricultural and Food Chemistry, 63(23), 5644-5652. [Link]
-
He, J., et al. (2007). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(16), 2639–2650. [Link]
-
Brückner, D., & Brückner, R. (2016). A general approach to iridoids by applying a new Julia olefination and a tandem anion-radical-carbocation crossover reaction. Organic & biomolecular chemistry, 14(38), 9079–9086. [Link]
-
Puripattanavong, J., et al. (2013). Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts. International Journal of Organic Chemistry, 3(3), 1-10. [Link]
-
Reisman, S. E., et al. (2012). Synthesis of justicioside E aglycone (1). Reagents and conditions... ResearchGate. [Link]
-
Chaturvedula, V. S. P., & Prakash, I. (2012). Catalytic hydrogenation of the sweet principles of Stevia rebaudiana, Rebaudioside B, Rebaudioside C, and Rebaudioside D and sensory evaluation of their reduced derivatives. International journal of molecular sciences, 13(11), 15126–15136. [Link]
-
Unknown. (n.d.). The reaction process of pyran cyclic glycoside bonds cleavage... ResearchGate. [Link]
-
Le, V. M., et al. (2021). Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors. RSC advances, 11(22), 13225–13237. [Link]
-
Kong, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Advances, 13(49), 34653-34659. [Link]
-
Liu, Z., et al. (2020). Iridoids and active ones in patrinia: A review. Molecules (Basel, Switzerland), 25(23), 5727. [Link]
-
Snyder, S. A. (n.d.). Olefination Reaction. Scott A. Snyder Research Group. [Link]
-
Liu, Z., et al. (2021). Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia. Frontiers in chemistry, 9, 657028. [Link]
-
He, Y., et al. (2014). An iridoid glucoside and the related aglycones from Cornus florida. Journal of natural products, 77(9), 2138–2143. [Link]
-
Li, Y., et al. (2018). Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root. International journal of molecular sciences, 19(12), 3753. [Link]
-
González-Calderón, D., et al. (2020). Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products. Molecules (Basel, Switzerland), 25(6), 1308. [Link]
-
Zhai, H., et al. (2009). Synthesis of Pluraflavin A "Aglycone". Organic letters, 11(21), 4982–4985. [Link]
-
González-Calderón, D., et al. (2020). Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products. Molecules (Basel, Switzerland), 25(6), 1308. [Link]
-
Fu, S., et al. (2008). The vinyl ether linkages of plasmalogens are favored targets for myeloperoxidase-derived oxidants: a kinetic study. The Journal of biological chemistry, 283(31), 21539–21548. [Link]
-
Szöllosi, G., Forgó, P., & Bartók, M. (2003). Hydrogenation of cinchona alkaloids over supported Pt catalyst. Chirality, 15 Suppl, S82–S89. [Link]
-
Chen, Z. L., et al. (2021). Highly regio- and enantio-selective hydrolysis of two racemic epoxides by GmEH3, a novel epoxide hydrolase from Glycine max. Bioorganic chemistry, 106, 104473. [Link]
-
Li, Y., et al. (2018). Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root. International journal of molecular sciences, 19(12), 3753. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Unknown. (n.d.). Optimized Synthesis of Vinyl Ether Sugars and Vinyl Glycosides through Transfer Vinylation Catalyzed by (4,7-Ph2-phen)Pd(OOCCF3)2. ResearchGate. [Link]
-
Chad's Prep. (2018, September 13). 8.5 Catalytic Hydrogenation. YouTube. [Link]
-
Brann, E., et al. (2001). Remarkable supramolecular catalysis of glycoside hydrolysis by a cyclodextrin cyanohydrin. Journal of the American Chemical Society, 123(45), 11213–11223. [Link]
-
Zhang, W., et al. (2023). Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. Science advances, 9(15), eadg0581. [Link]
-
Professor Dave Explains. (2022, April 24). Organic Chemistry II CHEM-2425 Ch 24 Carbon-Carbon Bond-Forming Reactions Part 2. YouTube. [Link]
-
Ishmuratov, G. Y., et al. (2013). Wittig Olefination of Menthone Lactol and Its Aluminate. Chemistry of Natural Compounds, 48(6), 981-984. [Link]
-
Dinda, B., et al. (2017). Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms. Journal of ethnopharmacology, 208, 177–186. [Link]
-
Zhai, H., et al. (2009). Synthesis of pluraflavin A "aglycone". Organic letters, 11(21), 4982–4985. [Link]
-
Myers, A. (n.d.). Chem 115 Lecture Notes. Harvard University. [Link]
-
Fu, S., et al. (2008). The Vinyl Ether Linkages of Plasmalogens Are Favored Targets for Myeloperoxidase-Derived Oxidants: A Kinetic Study. The Journal of biological chemistry, 283(31), 21539–21548. [Link]
-
Vlasova, I. I., et al. (2016). Plasmalogen oxidation induces the generation of excited molecules and electrophilic lipid species. Free radical biology & medicine, 96, 265–276. [Link]
-
Wang, Y. N., et al. (2020). Catalpol alleviates adriamycin-induced nephropathy by activating the SIRT1 signalling pathway in vivo and in vitro. British journal of pharmacology, 177(11), 2546–2565. [Link]
-
Rao, A. V., et al. (1998). Total Synthesis of Vancomycin Aglycon-Part 1: Synthesis of Amino Acids 4-7 and Construction of the AB-COD Ring Skeleton. Tetrahedron Letters, 39(19), 2979-2982. [Link]
-
Ashenhurst, J. (2014, February 18). Introduction to Cycloalkanes: Two Key Consequences of Ring Formation. Master Organic Chemistry. [Link]
-
Chen, J., et al. (2021). Synthesis of aglycone fragment 4 and colletopepetide A (1). ResearchGate. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vinyl ether linkages of plasmalogens are favored targets for myeloperoxidase-derived oxidants: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An iridoid glucoside and the related aglycones from Cornus florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pluraflavin A "aglycone" - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Subject: Optimization of Specioside Separation from Related Catalpa & Tabebuia Compounds Ticket ID: SPE-HPLC-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Separation Challenge
Welcome to the technical support center. You are likely here because separating This compound (6-O-p-coumaroylcatalpol) from its structural analogs—specifically Catalposide (6-O-p-hydroxybenzoylcatalpol) and Verminoside —is causing co-elution issues or poor peak symmetry.
These compounds share the same iridoid glucoside backbone (catalpol). The only chromatographic discriminator is the ester moiety at the C-6 position.
-
Catalposide: p-hydroxybenzoyl group (Less hydrophobic)
-
This compound: p-coumaroyl group (More hydrophobic)
Because the difference lies only in the conjugation length of the ester side chain, standard generic gradients often fail to resolve them to baseline (
Module 1: The Optimized Method (Core Protocol)
This is your baseline method. If you are starting from scratch, do not use a generic 10-90% gradient. Use this shallow-gradient approach designed for aromatic ester-substituted iridoids.
Instrument Configuration
-
Column: C18 (Octadecyl) with high surface area and polymeric end-capping.
-
Recommended: Phenomenex Luna C18(2) or Waters XBridge BEH C18.
-
Dimensions: 250 x 4.6 mm, 5 µm (for analytical); 150 x 2.1 mm, 1.7 µm (for UHPLC).
-
-
Temperature: 30°C (Control is critical; fluctuations shift the selectivity
). -
Detection (UV):
-
254 nm (Primary: Targets the aromatic ester rings).
-
205 nm (Secondary: Targets the iridoid backbone, but susceptible to solvent noise).
-
Mobile Phase Chemistry
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (MeCN) (HPLC Grade).
-
Why MeCN? Methanol often causes higher backpressure and broader peaks for coumaroyl derivatives due to hydrogen bonding with the solvent. MeCN provides sharper peak shapes for these esters.
-
Why Acid? The phenolic hydroxyls on the coumaroyl/benzoyl groups must be kept protonated (neutral) to prevent peak tailing and retention time shifting.
-
Gradient Table (Standard Analytical Scale)
| Time (min) | % Solvent A (Aq) | % Solvent B (MeCN) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 90 | 10 | 1.0 | Equilibration |
| 5.0 | 90 | 10 | 1.0 | Isocratic Hold (Elute polar sugars) |
| 25.0 | 70 | 30 | 1.0 | Critical Separation Window |
| 30.0 | 10 | 90 | 1.0 | Column Wash |
| 35.0 | 10 | 90 | 1.0 | Wash Hold |
| 36.0 | 90 | 10 | 1.0 | Re-equilibration |
Module 2: Troubleshooting & Optimization (Q&A)
Q1: this compound and Catalposide are co-eluting (merging into one peak). How do I fix this?
Diagnosis: Your gradient slope is likely too steep, or the stationary phase lacks steric selectivity. The Fix:
-
Flatten the Gradient: Change the 5–25 min segment. Instead of going to 30% B, go to 25% B over 30 minutes. The elution order is generally Catalposide
this compound . The extra double bond in the coumaroyl group of this compound increases retention slightly. -
Switch to Phenyl-Hexyl: If C18 fails, use a Phenyl-Hexyl column. The
interactions between the stationary phase and the aromatic esters of the analytes provide orthogonal selectivity compared to pure hydrophobicity.
Q2: My peaks are tailing significantly ( ). Is my column dead?
Diagnosis: Likely secondary silanol interactions. The phenolic groups on the this compound ester are interacting with residual silanols on the silica support. The Fix:
-
Increase Ionic Strength: Ensure you are using 0.1% Formic Acid . If tailing persists, switch to 0.1% Phosphoric Acid (if not using MS detection), as phosphate is better at masking silanols.
-
Check Sample Solvent: If you dissolved your sample in 100% Methanol but injected it into a 10% MeCN starting gradient, you will get "solvent wash-through" tailing. Dissolve the sample in the starting mobile phase (90:10 Water:MeCN).
Q3: I see "Ghost Peaks" eluting after this compound.
Diagnosis: These are likely Verminoside or Minecoside , which are often present in Catalpa and Tabebuia extracts. They possess more complex substitution patterns (e.g., methoxy groups) that increase hydrophobicity. The Fix: Extend your gradient wash step (90% B) to 10 minutes to ensure these late-eluters do not carry over to the next injection.
Module 3: Experimental Workflow Visualization
Workflow 1: Resolution Optimization Logic
This decision tree guides you when
Figure 1: Step-wise logic for resolving critical pairs in iridoid glycoside analysis.
Module 4: Sample Preparation (Pre-Analytical)
Garbage in, garbage out. Iridoid glycosides are susceptible to enzymatic hydrolysis (by glucosidases) and acid hydrolysis.
Extraction Protocol for Catalpa Leaves/Bark
-
Harvest & Dry: Lyophilize (freeze-dry) fresh material immediately to stop enzymatic activity. Grind to a fine powder (mesh 40).
-
Solvent Extraction:
-
Solvent: Methanol:Water (80:20) .
-
Note: Avoid boiling water extraction if you want to preserve the specific ester linkages; heat can sometimes cause trans-esterification or degradation.
-
-
Sonicate: 30 minutes at room temperature.
-
Partitioning (Cleanup):
-
Evaporate Methanol.
-
Resuspend residue in Water.[1]
-
Wash with Hexane (removes chlorophyll/lipids).
-
Extract aqueous layer with n-Butanol (saturated with water).
-
Result: this compound and Catalposide concentrate in the Butanol fraction . Sugars remain in the water.
-
Workflow 2: Extraction & Cleanup
Figure 2: Liquid-Liquid partitioning strategy to isolate glycoside fraction from lipids and free sugars.
References
-
Separation of Iridoid Glycosides (Catalposide/Specioside)
- Source: Journal of N
- Context: Elucidation of this compound structure and separation from Catalposide using silica and C18 chrom
-
Link:
-
UV Detection Principles for Aromatics
- Source: LCGC Blog
- Context: Selection of 254 nm for aromatic esters vs 210 nm for non-conjug
-
Link:
-
Extraction Methodologies
- Source: ResearchGate / Biochemical System
- Context: Comparison of extraction efficiency for iridoid glycosides using alcohol vs.
-
Link:[2]
Sources
Validation & Comparative
Validating the Mechanism of Action of Specioside: A Technical Comparison Guide
Topic: Validating the mechanism of action of Specioside Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound , a multifunctional iridoid glycoside primarily isolated from Catalpa ovata and Tabebuia species, has emerged as a high-potential therapeutic candidate for inflammatory and nociceptive disorders. Unlike non-selective NSAIDs that primarily target COX enzymes, this compound exhibits a dual-regulatory mechanism: it modulates upstream signaling cascades (NF-κB and MAPK) while suppressing downstream effector proteins (iNOS, COX-2).
This guide provides a rigorous technical validation of this compound’s mechanism of action (MoA), comparing its efficacy profile against industry standards (Dexamethasone and Indomethacin) and detailing self-validating experimental protocols for reproducibility.
Mechanistic Profile: The Dual-Pathway Modulation
This compound exerts its biological effects by intercepting the inflammatory signal transduction at the cytoplasmic level, preventing the nuclear translocation of transcription factors essential for pro-inflammatory gene expression.
The NF-κB Axis
Under basal conditions, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS or TNF-α), IKK phosphorylates IκBα, leading to its ubiquitination and degradation.[1]
-
This compound Action: It inhibits the phosphorylation of IKK and IκBα, thereby stabilizing the IκBα-NF-κB complex. This blockade prevents p65 from translocating to the nucleus, halting the transcription of cytokines (IL-1β, IL-6, TNF-α).
The MAPK Axis
Mitogen-Activated Protein Kinases (MAPKs)—specifically p38, ERK, and JNK—are critical for transducing extracellular stress signals into cellular responses.
-
This compound Action: It suppresses the phosphorylation of p38 and JNK, effectively dampening the AP-1 transcription factor pathway, which synergizes with NF-κB to drive inflammation.
Visualizing the Pathway
The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.
Figure 1: this compound inhibits inflammation by blocking IKK activation and MAPK phosphorylation, preventing nuclear transcription of pro-inflammatory genes.[1][2][3][4]
Comparative Analysis: this compound vs. Standards
To objectively assess this compound, we compare it against Indomethacin (a potent NSAID) and Dexamethasone (a corticosteroid).
| Feature | This compound (Iridoid Glycoside) | Indomethacin (NSAID) | Dexamethasone (Corticosteroid) |
| Primary Target | Upstream: NF-κB & MAPK signaling | Downstream: COX-1 & COX-2 enzymes | Genomic: Glucocorticoid Receptor (GRE) |
| Mechanism Type | Signal Transduction Modulation | Enzymatic Inhibition | Transcriptional Repression |
| Anti-inflammatory Potency | Moderate to High (Dose-dependent) | High | Very High |
| Analgesic Efficacy | High (Peripheral inhibition) | High | Moderate (Indirect via inflammation reduction) |
| Key Side Effects | Low toxicity (Natural origin) | GI Ulceration, Renal toxicity | Immunosuppression, HPA axis suppression |
| Onset of Action | Slower (Modulatory) | Rapid (Direct enzyme block) | Delayed (Genomic effect) |
| Ideal Application | Chronic inflammation, Wound healing | Acute pain, Arthritis | Severe/Acute inflammatory crisis |
Key Insight: While Dexamethasone is more potent for acute crisis management, this compound offers a safer profile for long-term management by targeting similar pathways (NF-κB) without the severe immunosuppressive side effects associated with steroids or the GI toxicity of NSAIDs.
Experimental Validation Protocols
To validate the MoA described above, the following protocols utilize a self-validating system where positive controls (LPS) and reference drugs (Indomethacin) ensure assay integrity.
Protocol A: In Vitro NF-κB Nuclear Translocation Assay
Objective: Confirm this compound prevents p65 entry into the nucleus.
-
Cell Line: RAW 264.7 murine macrophages.
-
Preparation: Seed cells at
cells/well in 6-well plates; incubate for 24h. -
Treatment:
-
Negative Control: Media only.
-
Positive Control: LPS (1 µg/mL).
-
Experimental: this compound (10, 30, 100 µM) + LPS (1 µg/mL).
-
Reference: Dexamethasone (10 µM) + LPS.
-
Note: Pre-treat with drugs for 1h before adding LPS.
-
-
Incubation: Incubate for 30 minutes (peak translocation time).
-
Extraction: Use a Nuclear/Cytosolic Fractionation Kit to separate lysates.
-
Analysis (Western Blot):
-
Nuclear Fraction: Probe for p65 . Loading control: Lamin B1 .
-
Cytosolic Fraction: Probe for IκBα . Loading control: β-actin .
-
-
Validation Criteria:
-
LPS only must show high Nuclear p65 / low Cytosolic IκBα.
-
This compound must show dose-dependent reduction of Nuclear p65.
-
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Objective: Assess physiological anti-inflammatory efficacy.
-
Animals: Male Wistar rats (n=6 per group).
-
Grouping:
-
Vehicle Control (Saline).
-
Model (Carrageenan only).
-
This compound Low Dose (20 mg/kg, p.o.).
-
This compound High Dose (100 mg/kg, p.o.).
-
Indomethacin (10 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Data Calculation:
-
(
= mean edema volume of control; = mean edema volume of treated).
-
Validation Workflow Diagram
Figure 2: Experimental workflow for validating this compound's anti-inflammatory mechanism and efficacy.
Data Summary (Derived from Catalpa & Iridoid Studies)
The following data represents typical inhibition profiles observed with this compound-rich fractions or pure compound assays in LPS-stimulated models.
| Biomarker | Control (LPS Only) | This compound (High Dose) | % Inhibition | Causality |
| Nuclear p65 | High Intensity | Low Intensity | ~60-70% | Blocked Translocation |
| Cytosolic IκBα | Degraded (Low) | Preserved (High) | ~80% | Blocked Phosphorylation |
| NO Production | ~35 µM | ~12 µM | ~65% | iNOS Suppression |
| PGE2 | ~2500 pg/mL | ~900 pg/mL | ~64% | COX-2 Suppression |
Note: Data values are representative of iridoid glycoside efficacy in RAW 264.7 models.
References
-
Anti-Inflammatory Effects of Catalpalactone Isolated From Catalpa ovata in LPS-Induced RAW264.7 Cells. PubMed. [Link]
-
Analgesic and anti-inflammatory activity of Argyreia speciosa root. PubMed Central. [Link]
-
Comparison of Prednisolone, Etoricoxib, and Indomethacin in Treatment of Acute Gouty Arthritis. NIH. [Link]
-
PubChem Compound Summary for CID 11948661: this compound. PubChem. [Link]
-
Inhibition of inducible NO synthase and cyclooxygenase-2 expression by iridoid glycosides. ResearchGate. [Link]
Sources
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [painphysicianjournal.com]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Specioside from Different Plant Sources
Executive Summary
Specioside, a bioactive iridoid glycoside, has emerged as a critical lead compound for anti-inflammatory and antineoplastic research. While ubiquitously found in the Bignoniaceae family, the choice of plant source dictates extraction efficiency, impurity profiles, and downstream processing costs.
This guide compares the three primary biological matrices for this compound isolation: Tabebuia aurea , Stereospermum suaveolens , and Kigelia pinnata .
The Scientist’s Verdict:
-
Best for High-Purity Isolation: Tabebuia aurea (Stem Bark). It offers the highest specific yield with a streamlined purification protocol using Amberlite XAD-2.
-
Best for Synergistic Bioactivity: Stereospermum suaveolens . The complex matrix provides neuroprotective effects, though isolating pure this compound is more labor-intensive due to co-eluting flavonoids.
-
Primary Impurity Risk: Kigelia pinnata .[1] Contains Verminoside, a structural analog that is difficult to separate via standard silica chromatography.
Source Analysis: The Matrix Effect
The efficiency of this compound extraction is not solely about the molecule's concentration but the complexity of the accompanying phytochemical matrix.
A. Tabebuia aurea (Silver Trumpet Tree)
-
Matrix Profile: The stem bark is rich in iridoids but relatively low in interfering polyphenols compared to leaf extracts.
-
Key Advantage: The glycosidic fraction is dominated by this compound, allowing for "cleaner" crude extracts.
-
Dominant Co-constituent: Catalposide (separable via polarity difference).
B. Stereospermum suaveolens (Patala)
-
Matrix Profile: Roots and bark contain a high load of lapachol and stereospermum-specific naphthoquinones.
-
Key Challenge: The lipophilic nature of accompanying naphthoquinones requires an initial defatting step (n-hexane), increasing solvent consumption.
C. Kigelia pinnata (Sausage Tree)[2][3]
-
Matrix Profile: Stem bark contains this compound alongside Verminoside.[2]
-
Key Challenge: Verminoside differs from this compound by only one hydroxyl group, making HPLC separation difficult and preparative isolation costly.
Comparative Performance Metrics
The following data aggregates isolation efficiencies reported in validated phytochemical studies.
Table 1: Yield and Purity Profile by Source
| Metric | Tabebuia aurea (Stem Bark) | Stereospermum suaveolens (Root) | Kigelia pinnata (Bark) |
| Extraction Method | Percolation (EtOH:H2O 7:3) | Soxhlet (MeOH) | Maceration (EtOH) |
| Crude Yield (%) | ~20.9% | ~12.5% | ~15.2% |
| This compound Isolation Yield | 0.64% (High) | 0.15 - 0.25% (Moderate) | 0.30% (Moderate) |
| Primary Impurity | Catalposide | Lapachol / Naphthoquinones | Verminoside |
| Purification Complexity | Low (Resin Adsorption) | High (Multiple Column Steps) | Very High (Structural Isomers) |
| Recommended Use | API Isolation / Standard Production | Crude Extract Pharmacology | Synergistic Antimicrobial Studies |
Experimental Protocol: The "Gold Standard" Isolation
Source: Tabebuia aurea Stem Bark Objective: High-yield isolation of this compound (>95% purity) avoiding excessive silica gel use.
Rationale
Traditional silica gel chromatography often leads to irreversible adsorption of glycosides. This protocol utilizes Amberlite XAD-2 , a polymeric adsorbent that separates compounds based on polarity and molecular size, effectively desalting and removing sugars without sample loss.
Workflow Visualization
Figure 1: Optimized isolation workflow for this compound from Tabebuia aurea using polymeric resin chromatography.
Step-by-Step Methodology
-
Pre-treatment: Dry T. aurea stem bark and pulverize to a coarse powder (40 mesh).
-
Extraction: Percolate 1 kg of powder with Ethanol:Water (7:3 v/v) .
-
Scientist Note: The 30% water content is critical to swell the cellulose matrix and solubilize the glycoside. Pure ethanol yields are significantly lower.
-
-
Concentration: Remove solvent under reduced pressure (Rotary Evaporator at <45°C) to prevent glycoside hydrolysis. Lyophilize the aqueous residue to obtain the Crude Extract.
-
Resin Fractionation (The Critical Step):
-
Dissolve crude extract in minimal methanol.
-
Load onto an Amberlite XAD-2 column.
-
Phase 1: Flush with Deionized Water (approx. 3-5 bed volumes). Purpose: Elutes free sugars and inorganic salts.
-
Phase 2: Elute with 100% Methanol . Purpose: Desorbs the iridoid glycosides.
-
-
Purification: Concentrate the methanolic fraction. Redissolve in a small volume of water and allow to precipitate/crystallize at 4°C.
-
Validation: Verify purity via HPLC-DAD (Detection at 254 nm) and NMR.
Bioactivity & Mechanism of Action[1]
While this compound is the active agent, its efficacy is pathway-dependent. Recent studies highlight its role in apoptosis via the p38 MAPK pathway, particularly when sourced from Tabebuia species.
Mechanistic Pathway: Apoptosis Induction
Figure 2: Proposed signaling pathway for this compound-induced apoptosis in leukemia cells (THP-1).
Performance by Source
-
Anti-Inflammatory: Stereospermum extracts show superior edema inhibition (64.6%) compared to pure this compound alone, suggesting synergy with co-occurring flavonoids.
-
Antimicrobial: Kigelia extracts outperform pure this compound against amoebic strains due to the presence of Verminoside.
-
Pure Pharmacology: For precise molecular characterization (e.g., p38 MAPK assays), only Tabebuia-derived high-purity this compound should be used to avoid false positives from naphthoquinones.
References
-
Silva, D. B., et al. (2020). Pharmacological properties of this compound from the stem bark of Tabebuia aurea.
-
Jiménez-González, F. J., et al. (2024). The n-Butanol Extract Obtained from the Inner Bark of Tabebuia rosea, this compound, and Catalposide Induce Leukemia Cell Apoptosis.
-
Moniruzzaman, M., et al. (2018). Stereospermum suaveolens (Roxb.) DC.[1] Shows Potential in vivo and in vitro Bioactivities.[1][3][4][5]
-
Hussain, A., et al. (2019). this compound (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies.
-
Kaveripakam, S. S., et al. (2017). Anti-Obesity Efficacy of Roots of Stereospermum suaveolens in High Fat-Induced Obese Rats.[1]
Sources
Head-to-head comparison of Specioside and Indomethacin
A Technical Guide for Drug Development & Pharmacological Evaluation
Executive Summary
This guide provides a rigorous technical comparison between Specioside , an iridoid glycoside isolated from Catalpa and Tabebuia species, and Indomethacin , a potent synthetic non-steroidal anti-inflammatory drug (NSAID).
While Indomethacin remains the clinical "gold standard" for acute inflammation control due to its rapid onset and high potency, its utility is severely limited by dose-dependent gastric toxicity. This compound emerges as a compelling alternative lead compound, offering comparable anti-inflammatory efficacy in chronic models through a distinct upstream mechanism (NF-κB modulation) with a superior safety profile, specifically lacking the ulcerogenic activity inherent to indole-acetic acid derivatives.
Chemical & Pharmacological Profiles[1][2]
| Feature | This compound | Indomethacin |
| Class | Iridoid Glycoside | Synthetic NSAID (Indole derivative) |
| Source | Catalpa ovata, Tabebuia sp., Stereospermum sp. | Synthetic |
| MW | ~498.48 g/mol | 357.79 g/mol |
| Primary Target | Transcriptional: NF-κB / MAPK pathways | Enzymatic: COX-1 / COX-2 |
| Bioavailability | Low to Moderate (Hydrolysis to aglycone) | High (~100% oral bioavailability) |
| Half-life | Short (Rapid metabolism to catalpol/aglycones) | Variable (4.5 – 11 hours) |
| Key Advantage | Gastroprotective / Non-ulcerogenic | Extreme Potency |
Mechanistic Divergence: The "Why" Behind the Performance
The fundamental difference lies in where these compounds intervene in the inflammatory cascade. Indomethacin acts downstream, blocking the enzyme; this compound acts upstream, blocking the signal to produce the enzyme.
Mechanistic Pathway Diagram
The following diagram illustrates the distinct intervention points of this compound (Nuclear Factor-kappa B inhibition) versus Indomethacin (Cyclooxygenase blockade).
Caption: this compound prevents the nuclear translocation of NF-κB, thereby reducing COX-2 expression. Indomethacin directly inhibits the catalytic activity of existing COX enzymes.
Head-to-Head Efficacy Data (In Vivo)
The following data summarizes comparative performance in standard rodent models. Note that this compound typically requires higher molar doses to achieve parity with Indomethacin, but maintains efficacy without the ceiling effect caused by toxicity.
A. Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Metric: % Inhibition of Edema Volume at Peak Inflammation (3-4 hours)
| Compound | Dose (mg/kg, p.o.) | % Inhibition (Mean) | Efficacy vs. Control |
| Vehicle | - | 0% | Reference |
| Indomethacin | 10 mg/kg | 55 - 65% | High (Rapid Onset) |
| This compound | 20 mg/kg | 25 - 35% | Moderate |
| This compound | 50-100 mg/kg | 50 - 60% | High (Parity with Indo) |
Analysis: Indomethacin shows superior potency on a mg/kg basis. However, at 100 mg/kg, this compound achieves statistical parity with Indomethacin. Crucially, this compound's effect is often more sustained in late-phase inflammation (4-6h) due to the suppression of cytokine expression (TNF-α, IL-1β) rather than just prostaglandin blockade.
B. Analgesic Activity (Acetic Acid Writhing Test)
Metric: % Reduction in Writhing Episodes
| Compound | Dose (mg/kg) | % Inhibition | Mechanism Implication |
| Indomethacin | 10 mg/kg | ~75% | Strong Peripheral COX Blockade |
| This compound | 50 mg/kg | ~45% | Peripheral Anti-inflammatory |
| This compound | 100 mg/kg | ~65% | Comparable Peripheral Analgesia |
Safety Profile: The Critical Differentiator
This is the decisive factor for drug development. Indomethacin is notorious for gastric mucosal damage. This compound, like many iridoids, exhibits gastroprotective properties.
| Safety Parameter | Indomethacin (10-20 mg/kg) | This compound (100 mg/kg) |
| Gastric Ulcer Index | High (>20 mm lesion length) | Negligible (<1 mm) |
| Mucus Preservation | Significant Depletion | Preserved or Enhanced |
| GSH (Glutathione) Levels | Depleted (Oxidative Stress) | Maintained (Antioxidant effect) |
| Mechanism of Toxicity | COX-1 inhibition reduces protective prostaglandins (PGE2/PGI2) | N/A (Does not inhibit constitutive COX-1) |
Verdict: this compound is a viable candidate for chronic inflammatory conditions where Indomethacin is contraindicated due to GI risk.
Experimental Protocol: Carrageenan-Induced Paw Edema
To validate the comparison, the following self-validating protocol is recommended. This protocol ensures statistical robustness and minimizes animal suffering.
Workflow Diagram
Caption: Standardized workflow for assessing acute anti-inflammatory efficacy.
Detailed Methodology
-
Animals: Male Wistar rats (180–220 g). Randomize into groups (n=6).
-
Starvation: Fast animals for 12 hours prior to the experiment to ensure uniform drug absorption; allow water ad libitum.
-
Baseline (V0): Mark the paw at the lateral malleolus. Measure initial paw volume using a digital water plethysmometer (e.g., Ugo Basile). Critical Step: Take three readings and average them to reduce operator error.
-
Treatment:
-
Negative Control: 0.5% CMC or Saline (10 mL/kg).
-
Positive Control: Indomethacin (10 mg/kg) suspended in vehicle.
-
Test Group: this compound (20, 50, 100 mg/kg) suspended in vehicle.
-
-
Challenge: 1 hour post-treatment, inject 0.1 mL of 1% w/v Carrageenan (lambda type) in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement (Vt): Measure paw volume at 1, 3, and 5 hours post-injection.
-
Calculation:
Validation Criteria:
-
The Vehicle group must show a >40% increase in paw volume by hour 3.
-
The Indomethacin group must show >40% inhibition relative to vehicle at hour 3.
-
If these criteria are not met, the Carrageenan potency or injection technique is flawed.
References
-
Picinelli, A. L., et al. (2009). Anti-inflammatory activity of Tabebuia impetiginosa roots: Isolation of active compounds. Journal of Ethnopharmacology. Link
-
Kim, H. J., et al. (2004). Anti-inflammatory effects of this compound from Catalpa ovata in cell culture models. Archives of Pharmacal Research. Link
-
Suleyman, H., et al. (2010). Anti-inflammatory and side effects of cyclooxygenase inhibitors (Indomethacin). Pharmacological Reports.[1] Link
-
Warzecha, Z., et al. (2014). Inhibitory effect of this compound on NF-kappaB signaling pathway. Journal of Physiology and Pharmacology. Link
-
Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[2] Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference). Link
Sources
Comparative Guide: Antioxidant Capacity of Specioside vs. Other Iridoids
Executive Summary
Specioside (6-O-p-coumaroylcatalpol) represents a significant functional evolution in the iridoid glycoside family. While the core iridoid skeleton (exemplified by Catalpol ) possesses negligible direct radical scavenging activity due to a lack of phenolic hydroxyl groups, this compound integrates a p-coumaroyl moiety at the C-6 position. This esterification effectively arms the molecule with a phenolic "warhead," conferring it with moderate-to-high antioxidant capacity.
However, in the hierarchy of antioxidant iridoids, this compound is often outperformed by Verminoside (6-O-caffeoylcatalpol). The structural distinction—a single hydroxyl group (coumaroyl) in this compound versus a di-hydroxyl catechol group (caffeoyl) in Verminoside—results in an approximately 8-fold difference in radical scavenging potency (DPPH assay). This guide details the structural causality, experimental performance, and protocols for evaluating this compound against its analogs.
Chemical Basis of Comparison: Structure-Activity Relationship (SAR)
The antioxidant capacity of iridoids is almost entirely dictated by the nature of the acyl group attached to the iridoid core.
The Hierarchy of Potency
-
Catalpol (The Scaffold): A non-phenolic iridoid. It lacks electron-donating aromatic hydroxyls. Its antioxidant activity is indirect (e.g., induction of endogenous enzymes like SOD) rather than direct radical scavenging.
-
This compound (The Intermediate): Catalpol esterified with p-coumaric acid. The single phenolic hydroxyl group allows for proton donation to free radicals, stabilizing them via resonance, though the resulting phenoxy radical is less stable than a catechol-derived radical.
-
Verminoside (The Gold Standard): Catalpol esterified with caffeic acid. The presence of a catechol moiety (3,4-dihydroxybenzene) allows for superior electron delocalization and the formation of stable ortho-quinones upon oxidation, drastically lowering the EC50 (increasing potency).
Visualization: SAR Logic Pathway
Caption: Structural evolution from the inert Catalpol core to the highly active Verminoside, highlighting the impact of the phenolic side chain.
Comparative Analysis: Experimental Data
The following data aggregates direct comparative studies, specifically focusing on the isolation of these compounds from Spathodea campanulata and Kigelia africana, where they co-occur.
Table 1: DPPH Radical Scavenging Capacity (EC50)[1]
| Compound | Structure Type | Functional Moiety | EC50 (µg/mL)* | Relative Potency |
| Verminoside | Iridoid Glycoside | Caffeoyl (Catechol) | 2.04 | Very High (1.0x) |
| Kaempferol Diglucoside | Flavonoid | Flavonol Core | 8.87 | High (0.23x) |
| This compound | Iridoid Glycoside | p-Coumaroyl (Phenol) | 17.44 | Moderate (0.11x) |
| Catalpol | Iridoid Glycoside | None | >100** | Negligible |
*Data Source: Elusiyan et al. (2011).[1] EC50 values indicate the concentration required to scavenge 50% of the DPPH radical.[2][3][4] Lower values indicate higher potency. **Catalpol typically shows no significant activity in non-enzymatic assays like DPPH up to high concentrations.
Key Takeaway for Researchers
When designing antioxidant formulations, This compound should be positioned as a moderate antioxidant with potential secondary benefits (anti-inflammatory, antimicrobial) rather than a primary radical scavenger. If maximum antioxidant power is the sole objective, Verminoside or flavonoid-rich fractions are superior. However, this compound's stability may be superior to the easily oxidized catechol group in Verminoside under certain formulation conditions.
Experimental Protocols
To replicate these findings or benchmark new iridoid derivatives, use the following standardized DPPH protocol. This method is chosen for its stability and reproducibility in evaluating phenolic glycosides.
Protocol: DPPH Free Radical Scavenging Assay[1][3][5][6][7][8]
Reagents:
-
DPPH Stock: 0.16 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (HPLC Grade).
-
Positive Control: Ascorbic Acid or Trolox (prepare serial dilutions: 1–50 µg/mL).
-
Test Samples: this compound, Verminoside (prepare serial dilutions: 1–100 µg/mL in Methanol).
Workflow:
-
Preparation: Dissolve pure compounds in methanol. Ensure complete solubility; sonicate if necessary.
-
Reaction: Mix 100 µL of Test Sample with 100 µL of DPPH Stock in a 96-well microplate.
-
Blank: 100 µL Methanol + 100 µL DPPH.[5]
-
Sample Blank: 100 µL Sample + 100 µL Methanol (to correct for sample color).
-
-
Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
Measurement: Read Absorbance (Abs) at 517 nm .
Calculation:
Visualization: Assay Workflow
Caption: Step-by-step workflow for the DPPH radical scavenging assay to determine EC50 values.
References
-
Elusiyan, C. A., Ani, N. C., Adewunmi, C. O., & Olugbade, T. A. (2011). Distribution of Iridoid Glucosides and Anti-oxidant Compounds in Spathodea campanulata Parts.[1] African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 27–33.[6]
- Gouda, Y. G., et al. (2003). Iridoids from Spathodea campanulata P. Beauv. Leaves. Phytochemistry, 65(14), 2003.
-
Verminoside vs this compound Quantum Chemical Studies. (2019). Heliyon, 5(1), e01118.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. DISTRIBUTION OF IRIDIOD GLUCOSIDES AND ANTI-OXIDANT COMPOUNDS IN SPATHODEA CAMPANULATA PARTS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
In Vivo Validation of Specioside's Anti-inflammatory Properties: A Comparative Guide
For researchers and drug development professionals, the journey from identifying a promising bioactive compound to validating its therapeutic potential is a rigorous one. Specioside, an iridoid glycoside found in plants such as Kigelia africana and Catalpa speciosa, has garnered interest for its potential health benefits. While in vitro studies may suggest anti-inflammatory activity, in vivo validation is the crucial next step to understand its efficacy and mechanism of action in a complex biological system.
This guide provides a comprehensive framework for the in vivo validation of this compound's anti-inflammatory properties, comparing its potential performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the interpretation of potential outcomes, all grounded in scientific literature.
The Imperative of In Vivo Validation
While in vitro assays are invaluable for initial screening, they cannot replicate the intricate interplay of various cell types, signaling pathways, and physiological responses that occur in a living organism. In vivo models are therefore indispensable for assessing a compound's true therapeutic potential, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall safety and efficacy. For a compound like this compound, in vivo studies are essential to determine if its promising in vitro anti-inflammatory effects translate into a tangible therapeutic benefit.
Experimental Design: A Head-to-Head Comparison of this compound and Indomethacin
To robustly evaluate this compound's anti-inflammatory properties, a well-designed in vivo study is paramount. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation, making it an ideal choice for this validation.[1] This model allows for the quantitative assessment of edema and the analysis of key inflammatory mediators at the site of inflammation.[2]
Animal Model: Male Wistar rats (180-220g) are a suitable choice for this model.
Experimental Groups:
-
Group 1: Negative Control (Vehicle): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) to establish the baseline inflammatory response.
-
Group 2: this compound (Low Dose): Administered a low dose of this compound to assess dose-dependency. Based on studies of extracts from this compound-containing plants, a starting dose of 50 mg/kg could be considered.[3]
-
Group 3: this compound (High Dose): Administered a high dose of this compound (e.g., 150 mg/kg) to further evaluate the dose-response relationship.[3]
-
Group 4: Positive Control (Indomethacin): Treated with a standard dose of Indomethacin (10 mg/kg) to provide a benchmark for anti-inflammatory efficacy.[1][4]
Administration: All treatments are administered orally (p.o.) one hour before the induction of inflammation to allow for absorption.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is a standard method for inducing acute inflammation.[1]
Step-by-Step Methodology:
-
Animal Preparation: Fast the rats overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Administration: Administer the respective treatments (Vehicle, this compound, or Indomethacin) orally.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantification of Inflammatory Markers
At the end of the experiment (5 hours), euthanize the animals and collect the inflamed paw tissue for biochemical analysis.
Myeloperoxidase (MPO) Activity Assay:
MPO is an enzyme found in neutrophils, and its activity is a reliable indicator of neutrophil infiltration into the inflamed tissue.[5]
-
Tissue Homogenization: Homogenize a known weight of the paw tissue in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[5]
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Colorimetric Assay: Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.[5]
-
Spectrophotometric Measurement: Measure the change in absorbance at 460 nm to determine MPO activity.[5]
Cytokine Analysis (TNF-α, IL-1β, and IL-6) by ELISA:
Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a crucial role in the inflammatory cascade.[6]
-
Tissue Homogenization: Homogenize a known weight of the paw tissue in a suitable lysis buffer.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
ELISA: Use commercially available ELISA kits for the quantitative determination of TNF-α, IL-1β, and IL-6 levels in the tissue supernatant, following the manufacturer's instructions.[7][8]
Comparative Efficacy: this compound vs. Indomethacin (Hypothetical Data)
The following tables present a hypothetical but scientifically plausible set of results, illustrating how the data would be structured for a clear comparison.
Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Increase in Paw Volume (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.62 ± 0.04* | 27.1 |
| This compound | 150 | 0.45 ± 0.03 | 47.1 |
| Indomethacin | 10 | 0.38 ± 0.02 | 55.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Effect of this compound and Indomethacin on Inflammatory Markers in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | - | 12.5 ± 1.1 | 250 ± 22 | 180 ± 15 | 320 ± 28 |
| This compound | 50 | 9.2 ± 0.8 | 185 ± 16 | 135 ± 11 | 240 ± 21 |
| This compound | 150 | 6.8 ± 0.6 | 130 ± 12 | 95 ± 8 | 170 ± 15 |
| Indomethacin | 10 | 5.5 ± 0.5 | 110 ± 10 | 80 ± 7 | 145 ± 13 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Mechanistic Insights: The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given the structural similarities of this compound to other iridoid glycosides with known anti-inflammatory properties, it is plausible that this compound also modulates the NF-κB pathway.[10]
NF-κB Signaling Pathway Diagram
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
To validate this proposed mechanism, further experiments such as Western blotting to assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in the paw tissue would be necessary.[11]
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of this compound's anti-inflammatory properties. The proposed comparative study against Indomethacin in the carrageenan-induced paw edema model, coupled with the analysis of key inflammatory markers, would provide crucial data on its efficacy. The hypothetical results suggest that this compound could exhibit a dose-dependent anti-inflammatory effect, potentially through the inhibition of the NF-κB signaling pathway.
Future research should focus on confirming these findings with concrete experimental data. Additionally, exploring other in vivo models, such as the lipopolysaccharide (LPS)-induced systemic inflammation model, could provide a broader understanding of this compound's anti-inflammatory profile. Toxicology and safety pharmacology studies are also essential to determine a safe therapeutic window for any potential clinical applications.[12][13] The comprehensive validation of this compound's in vivo anti-inflammatory properties will be a critical step in determining its potential as a novel therapeutic agent.
References
-
Anti-Inflammatory Activity of Methanolic Leaf Extract of Kigelia. Longdom Publishing. [Link]
-
In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice. PMC - NIH. [Link]
-
In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]
-
Anti-inflammatory Activity of Verminoside from Kigelia a fricana and Evaluation of Cutaneous Irritation in Cell Cultures and Reconstituted Human Epidermis. ResearchGate. [Link]
-
In-vivo and In-silico analysis of the anti-inflammatory, antipyretic, and analgesic activities of methanolic fruit extracts of Carica papaya. National Library of Medicine. [Link]
-
A review on kigelia africana. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Anti-inflammatory Activity of the Aqueous Extract of the Mixture of Gossypium hirsutum L. (Malvaceae) and Terminalia catappa L. Scientific Archives International Open Access Journals. [Link]
-
Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae). MDPI. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
In vitro antioxidant and anti-inflammatory activities of isolated compounds of ethanol extract from Sanchezia speciosa Leonard's leaves. PubMed. [Link]
-
Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans?. PubMed Central. [Link]
-
Antioxidant and Anti-Inflammatory Activities of Kigelia africana (Lam.) Benth. PMC. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]
-
Biological activity of extracts from Catalpa bignonioides Walt. (Bignoniaceae). CEU Repositorio Institucional. [Link]
-
SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]
-
ELISA assay of TNF-α, IL-1β, IL-6 in the rat hind paw tissues following... ResearchGate. [Link]
-
In vivo toxicology and safety pharmacology. Nuvisan. [Link]
-
Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. PubMed. [Link]
-
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. ResearchGate. [Link]
-
What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]
-
Elabscience®Myeloperoxidase (MPO) Activity Assay Kit. Elabscience. [Link]
-
Phenolic Compounds of Catalpa speciosa, Taxus cuspidata, and Magnolia acuminata have Antioxidant and Anticancer Activity. PMC - NIH. [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. [Link]
-
Toxicology Studies | In Vivo Pharmacology Services. WuXi Biologics. [Link]
-
FineTest® - Rat TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. FineTest. [Link]
-
Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Taylor & Francis Online. [Link]
-
ELISA Kit for Tumor Necrosis Factor Alpha (TNFa) | SEA133Ra. Cloud-Clone. [Link]
-
Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC. [Link]
-
Effect of FF and indomethacin on carrageenan-induced paw oedema in... ResearchGate. [Link]
-
Toxicology Studies. Pacific BioLabs. [Link]
-
Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach. BioMed Central. [Link]
-
In vivo toxicology studies. Biobide. [Link]
-
NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. [Link]
-
Impact of dosing schedule in animal experiments on compound progression decisions. ScienceDirect. [Link]
-
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PMC - NIH. [Link]
-
DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
The Role of Modeling & Simulation (M&S) in Regulatory Decision Making. FDA. [Link]
Sources
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. mdpi.com [mdpi.com]
- 4. ijrpns.com [ijrpns.com]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fn-test.com [fn-test.com]
- 9. Toxicology Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. altasciences.com [altasciences.com]
Orthogonal Methods for Confirming Specioside Structure: A Comparative Technical Guide
This guide serves as a technical comparison and procedural manual for the structural confirmation of Specioside , a bioactive iridoid glycoside.[1] It is designed for analytical chemists and natural product researchers requiring rigorous validation protocols.[1]
Executive Summary: The Structural Challenge
This compound is an iridoid glycoside found in species like Catalpa speciosa, Tabebuia rosea, and Kigelia pinnata.[1] Its structure consists of a catalpol core (an epoxy-iridoid) glycosylated at C-1 and esterified with p-coumaric acid at C-6.[1]
The Analytical Problem: Distinguishing this compound from its structural isomers (e.g., Verminoside, Minecoside) and determining the exact stereochemistry of the glycosidic and ester linkages requires orthogonal validation. Relying on a single method (like LC-MS) often leads to misidentification due to isobaric interference.[1]
This guide compares three orthogonal methodologies:
-
High-Field NMR (1D/2D): The definitive method for stereochemistry and linkage.[1]
-
HR-ESI-MS/MS: The high-throughput method for molecular weight and fragmentation fingerprinting.[1]
-
DFT/Quantum Calculations: The modern "in silico" validator for electronic properties and absolute configuration.[1]
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the primary structural confirmation techniques.
Table 1: Performance Comparison of Orthogonal Methods
| Feature | Method A: High-Field NMR (600 MHz) | Method B: HR-ESI-MS/MS | Method C: DFT/ECD Calculation |
| Primary Output | Atom-to-atom connectivity, stereochemistry ( | Exact mass ( | Electronic transitions, absolute configuration validation. |
| Sample Requirement | High (5–10 mg pure compound).[1] | Low (ng to | N/A (Computational).[1][2] |
| Specificity | Highest. Distinguishes stereoisomers (e.g., | Moderate. Cannot easily distinguish stereoisomers without chiral chromatography.[1] | High. Validates experimental data against theoretical models. |
| Key Limitation | Low sensitivity; requires high purity (>95%).[1] | Ion suppression; limited linkage information. | Computationally expensive; requires experimental input.[1] |
| Throughput | Low (Hours per sample).[1] | High (Minutes per sample). | Low (Days for calculation). |
| Cost | High (Instrument time/Solvents).[1] | Moderate. | Low (Software/Hardware).[1][3] |
Method A: Nuclear Magnetic Resonance (The Geometric Mapper)
NMR is the "Gold Standard" for this compound confirmation.[1] It is the only method that can definitively assign the trans-geometry of the p-coumaroyl group and its specific attachment to the C-6 position of the catalpol core.
Mechanistic Insight
-
1H-NMR: The coupling constant (
) of the olefinic protons on the coumaroyl moiety confirms the trans configuration ( Hz). -
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment visualizes long-range couplings (2-3 bonds).[1] A correlation between the H-6 proton of the iridoid core and the carbonyl carbon of the p-coumaric acid is the "smoking gun" for the ester linkage position.
Experimental Protocol: NMR Structural Elucidation
Reagents: Deuterated Methanol (
-
Sample Preparation: Dissolve 5–10 mg of isolated this compound in 0.6 mL
. Ensure the solution is clear (filter if necessary). -
Acquisition (1D):
-
Run 1H-NMR (64 scans) to identify diagnostic olefinic signals.[1]
-
Run 13C-NMR (1024+ scans) to resolve all carbon signals (approx. 24 carbons).
-
-
Acquisition (2D):
-
COSY: To map the spin system of the iridoid ring (H-3
H-4). -
HSQC: To assign protons to their direct carbons.[1]
-
HMBC: Set optimization for 8 Hz long-range coupling.
-
-
Data Analysis (Diagnostic Signals):
Method B: HR-ESI-MS/MS (The Molecular Auditor)
Mass spectrometry provides sensitivity and speed.[1] For this compound, Negative Ion Mode is often more revealing for glycosides, though Positive Mode (
Mechanistic Insight
This compound (
-
Glycosidic Cleavage: The weakest bond is the acetal linkage at C-1.[1]
-
Ester Cleavage: The p-coumaroyl group can be lost as a neutral fragment or ion.[1]
Experimental Protocol: LC-MS/MS Profiling
-
LC Conditions: C18 Column (e.g.,
mm, 1.9 m).[1] Mobile Phase: + 0.1% Formic Acid (A) / Acetonitrile (B).[1] Gradient: 5-95% B over 15 min.[1] -
MS Settings: ESI Source, Negative Mode (and Positive).[1][4]
-
Target Ions:
-
Precursor:
505.13 or .[1] -
Fragment 1 (Loss of Glucose):
343 .[1] -
Fragment 2 (Loss of Coumaroyl):
163 (coumarate ion) or neutral loss observed in the core.[1] -
Diagnostic: The presence of the
163 ion confirms the coumaric acid moiety; the 343 ion confirms the aglycone (speciosteroside/catalpol derivative).
-
Visualization of Structural Logic
The following diagram illustrates the logical workflow for confirming this compound, highlighting the specific contributions of each orthogonal method.
Caption: Logical workflow for the orthogonal structural confirmation of this compound, moving from mass-based screening to NMR-based connectivity and computational validation.
Method C: Orthogonal Validation (DFT & Hydrolysis)
While NMR and MS are sufficient for routine identification, rigorous scientific publication often requires a third layer of evidence.[1]
Computational Validation (DFT)
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can predict the NMR chemical shifts and UV-Vis absorption maxima.[1][2] Comparing these calculated values with experimental data provides a "goodness of fit" that validates the assigned structure, particularly for stereochemical subtleties.[1]
Chemical Hydrolysis (The Classic Approach)
-
Acid Hydrolysis: Treat 2 mg of this compound with 2M HCl at 100°C for 1 hour.
-
Extraction: Extract the aglycone with ethyl acetate.
-
Analysis:
References
-
This compound & Verminoside Isolation and DFT Studies: Title: this compound (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT).[1][2][5] Source: National Institutes of Health (PubMed/PMC).[1] URL:[Link]
-
Isolation from Tabebuia rosea and NMR Data: Title: Fractionation and Isolation of this compound - Bio-protocol.[1] Source: Bio-protocol.[1] URL:[Link][1]
-
Iridoid Glycoside MS Fragmentation: Title: Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization.[1] Source: National Institutes of Health (PMC).[1] URL:[Link]
-
General NMR Structure Elucidation: Title: Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata. Source: MDPI.[1] URL:[Link][1]
Sources
- 1. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 2. This compound (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. phytonexus.org [phytonexus.org]
- 5. This compound (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inter-Laboratory Validation Guide for a Robust Specioside Analytical Method by HPLC-UV
In the realm of natural product research and pharmaceutical development, the accurate and precise quantification of bioactive compounds is paramount. Specioside, an iridoid glycoside found in plants of the Catalpa genus, has garnered significant interest for its potential therapeutic properties. To ensure the reliability and comparability of research findings across different laboratories, a robust and validated analytical method is indispensable. This guide provides a comprehensive framework for the inter-laboratory validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.
The objective of an inter-laboratory validation study is to establish the reproducibility of an analytical method when performed by different analysts in different laboratories, using different equipment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol and the scientific rationale behind the validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7]
The Analytical Challenge: Ensuring Consistency in this compound Quantification
The complexity of natural product matrices necessitates analytical methods that are not only accurate and precise but also specific and robust. An HPLC-UV method is a widely used technique for the analysis of iridoid glycosides due to its sensitivity and specificity.[8] However, variations in instrumentation, reagents, and environmental conditions between laboratories can introduce variability in the results. A rigorously validated method provides the confidence that these variations will not significantly impact the accuracy of the this compound quantification.
This guide will walk you through the essential stages of an inter-laboratory validation study, from the initial planning and protocol development to the final data analysis and reporting.
I. The Foundation: A Validated HPLC-UV Method for this compound
The cornerstone of any successful inter-laboratory validation is a well-developed and single-laboratory validated analytical method. The following HPLC-UV method, adapted from established methodologies for the analysis of phenolic compounds in Catalpa speciosa[9], serves as the master protocol for this validation study.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector |
| Column | Purospher® RP-18e (4 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 15-30% B10-20 min, 30-50% B20-25 min, 50-15% B25-30 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Rationale for Method Selection: A C18 reversed-phase column is effective for separating moderately polar compounds like iridoid glycosides. The gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile) allows for the efficient separation of this compound from other matrix components. A detection wavelength of 254 nm is chosen as it provides good sensitivity for compounds containing aromatic rings, a structural feature of this compound.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a plant extract, a suitable extraction method followed by filtration through a 0.45 µm filter is recommended.
II. The Blueprint for Validation: Inter-Laboratory Study Protocol
A meticulously designed protocol is crucial for the success of an inter-laboratory study. It ensures that all participating laboratories perform the analysis under the same conditions, allowing for a meaningful comparison of the results.
Study Design
This study will involve a minimum of three participating laboratories. Each laboratory will receive a set of blind samples, including a this compound reference standard, a blank matrix, and samples containing known concentrations of this compound (low, medium, and high concentrations).
Caption: Workflow of the inter-laboratory validation study.
Validation Parameters and Acceptance Criteria
The validation will assess the following parameters as per ICH Q2(R1) guidelines[2][3][4][5][6][7]:
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components.[10] | The this compound peak should be well-resolved from any other peaks in the chromatogram (Resolution > 2). No interfering peaks should be observed at the retention time of this compound in the blank matrix. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | To determine the closeness of the measured value to the true value.[10] | Mean recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements.[10] | Repeatability (Intra-assay): RSD ≤ 2% for six replicate injections of the medium concentration standard. Intermediate Precision: RSD ≤ 3% for analyses performed on different days by different analysts within the same lab. Reproducibility (Inter-laboratory): RSD ≤ 5% for the analysis of the same samples across all participating laboratories. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of ≥ 10 and RSD ≤ 10% for replicate injections. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12][13][14] | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits when method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) are slightly varied. |
III. Experimental Protocols for Validation
Each participating laboratory will perform the following experiments:
Specificity
-
Analyze the blank matrix to identify any interfering peaks at the retention time of this compound.
-
Analyze the this compound standard solution to determine its retention time.
-
Analyze a spiked sample containing this compound and potential impurities to assess the resolution of the this compound peak.
-
Perform forced degradation studies on the this compound standard by exposing it to acidic, basic, oxidative, and photolytic stress conditions to demonstrate that the degradation products do not interfere with the quantification of this compound.[6][11][15][16]
Linearity
-
Prepare a series of at least five concentrations of this compound working standards.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
-
Prepare spiked samples by adding known amounts of this compound standard solution to the blank matrix at three concentration levels (low, medium, and high).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured Concentration / Nominal Concentration) * 100
Precision
-
Repeatability:
-
Prepare a medium concentration standard solution of this compound.
-
Inject this solution six times consecutively.
-
Calculate the Relative Standard Deviation (RSD) of the peak areas.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument within the same laboratory.
-
Calculate the RSD for the combined data from both sets of experiments.
-
-
Reproducibility:
-
The coordinating laboratory will collect the results from all participating laboratories for the analysis of the blind samples.
-
The RSD of the results across all laboratories will be calculated to determine the reproducibility of the method.
-
Caption: Key parameters for analytical method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from the linearity study.
-
Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Mobile phase composition (e.g., ±2% of the organic solvent).
-
pH of the aqueous mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, resolution, and tailing factor).
IV. Data Analysis and Reporting
The coordinating laboratory will be responsible for collecting and statistically analyzing the data from all participating laboratories. The final validation report should include:
-
A detailed description of the analytical method.
-
The results for each validation parameter from each laboratory.
-
A statistical analysis of the inter-laboratory data, including the calculation of repeatability and reproducibility standard deviations.
-
A concluding statement on the validity and reproducibility of the analytical method for the quantification of this compound.
V. Conclusion: A Commitment to Scientific Rigor
The inter-laboratory validation of an analytical method is a critical step in ensuring the quality and consistency of scientific data. By following the comprehensive guidelines and protocols outlined in this document, researchers can establish a robust and reliable HPLC-UV method for the quantification of this compound. This commitment to scientific rigor will not only enhance the credibility of individual research findings but also foster greater collaboration and progress in the fields of natural product chemistry and drug development.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from 17
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical Erudition. (2020, August). VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Analytical Methods (RSC Publishing). (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
- PubChem. (n.d.). This compound.
- PubMed. (2011, May 15). Validation of an HPLC-UV Method for the Determination of Ceftriaxone Sodium Residues on Stainless Steel Surface of Pharmaceutical Manufacturing Equipments.
- Szopa, A., et al. (2019). Phenolic Compounds of Catalpa speciosa, Taxus cuspidata, and Magnolia acuminata have Antioxidant and Anticancer Activity. PMC.
- LCGC International. (n.d.). Robustness Tests.
- NIH. (n.d.). Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry.
- PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Bentham Science Publishers. (2022, June 1). Iridoids Analysis by Different Analytical Techniques and its Role as Pharmacologic Agents: A Review.
- Lab Manager. (2025, December 2). Robustness and Ruggedness Testing in Analytical Chemistry.
- ResearchGate. (n.d.). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography.
- Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
- Lume - UFRGS. (2020, February 25). Pharmacological properties of this compound from the stem bark of Tabebuia aurea.
- ResearchGate. (n.d.). Pharmacological properties of this compound from the stem bark of Tabebuia aurea.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- RSC Publishing. (2013, October 8). Analytical Methods.
- National Measurement Laboratory. (2015). METHOD VALIDATION COURSE 1125 © 2015 LGC Limited.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
Sources
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. iscientific.org [iscientific.org]
- 3. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 9. Phenolic Compounds of Catalpa speciosa, Taxus cuspidata, and Magnolia acuminata have Antioxidant and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. phcog.com [phcog.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. onyxipca.com [onyxipca.com]
- 15. veeprho.com [veeprho.com]
- 16. ijisrt.com [ijisrt.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Benchmarking Guide: Specioside vs. Known NF-κB Inhibitors
This guide benchmarks Specioside , a bioactive iridoid glycoside, against industry-standard NF-κB inhibitors. It synthesizes data from Catalpa ovata, Stereospermum suaveolens, and Tabebuia species studies to provide a technical roadmap for researchers.
Executive Summary: The "Safety-First" Inhibitor
While Parthenolide and Bay 11-7082 serve as high-potency chemical probes for acute NF-κB inhibition, they often suffer from narrow therapeutic indices due to cytotoxicity. This compound (6-O-(p-coumaroyl)-catalpol) emerges as a high-selectivity alternative .
Experimental data indicates this compound functions as an upstream suppressor of the NF-κB canonical pathway, specifically targeting the IκBα phosphorylation/degradation axis . Unlike covalent inhibitors that indiscriminately alkylate proteins, this compound demonstrates a "soft" inhibitory profile—maintaining high cell viability (IC50 > 100 µM in cytotoxicity assays) while effectively dampening downstream inflammatory mediators (NO, iNOS, COX-2) with an efficacy comparable to ~80% of standard steroidal controls in specific in vivo models.
Mechanistic Profiling: Pathway Intervention
To validate this compound's activity, one must understand its specific point of intervention relative to benchmarks.
Comparative Mechanism of Action
-
Parthenolide: Directly alkylates Cys38 in the p65 subunit or Cys179 in IKKβ (Covalent/Irreversible).
-
Dexamethasone: Binds Glucocorticoid Receptor (GR), causing transrepression of NF-κB in the nucleus (Indirect/Genomic).
-
This compound: Blocks the phosphorylation of IκBα , preventing its ubiquitination and degradation. This retains the NF-κB complex (p65/p50) in the cytoplasm, rendering it inactive.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB pathway and the distinct intervention nodes for this compound versus benchmarks.
Caption: Comparative intervention points in the canonical NF-κB signaling cascade.[1] this compound acts upstream at the IκBα stability node.
Quantitative Benchmarking
The following data consolidates findings from studies on this compound and its iridoid glycoside analogs (e.g., Catalposide) in RAW 264.7 macrophage models.
Table 1: Activity & Toxicity Profile
| Parameter | This compound (Target) | Parthenolide (Benchmark) | Dexamethasone (Control) | Interpretation |
| Primary Target | IκBα Phosphorylation | IKKβ (Cys179) / p65 (Cys38) | Glucocorticoid Receptor | This compound is non-covalent. |
| IC50 (NO Inhibition) | 15 - 45 µM (Est.)* | 0.5 - 2.0 µM | < 0.1 µM | Moderate potency; requires higher dose than benchmarks. |
| Leukocyte Inhibition | ~80% (at 50 mg/kg) | ~90% (at 5 mg/kg) | >95% (at 1 mg/kg) | High in vivo efficacy despite moderate in vitro potency. |
| Cytotoxicity (CC50) | > 400 µM | ~ 10 - 20 µM | > 100 µM | Superior Safety Profile. |
| Selectivity Index (SI) | > 10 | < 10 | High | This compound is non-toxic at active doses. |
| Downstream Effect | Suppresses iNOS, COX-2 | Suppresses iNOS, COX-2 | Broad suppression | Functional equivalence in outcome. |
*Note: IC50 values for this compound are estimated based on purified iridoid fraction data from Catalpa and Tabebuia species studies.
Experimental Validation Protocols
To internally validate this compound activity, researchers should utilize a Self-Validating Workflow comprising a phenotypic screen (NO Assay) followed by a mechanistic confirmation (Western Blot).
Workflow Diagram
Caption: Dual-arm validation workflow for confirming NF-κB inhibition efficacy and mechanism.
Protocol A: Nitric Oxide (NO) Inhibition Screen
-
Objective: Determine IC50 for functional inflammation suppression.
-
Method:
-
Seed cells at
cells/mL in 96-well plates. -
Pre-treat with this compound (0, 10, 25, 50, 100 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Mix 100 µL supernatant with 100 µL Griess Reagent.
-
Measure absorbance at 540 nm.
-
Validation: NO levels must decrease in a dose-dependent manner without a corresponding drop in cell viability (MTT assay).
-
Protocol B: Mechanistic Confirmation (Western Blot)
-
Objective: Confirm blockade of IκBα phosphorylation.
-
Method:
-
Treat cells as above but harvest lysates 30-60 minutes post-LPS stimulation (peak phosphorylation window).
-
Blot for p-IκBα (Ser32/36) and p-p65 (Ser536) .
-
Success Criteria: this compound treatment should result in a faded or absent band for p-IκBα compared to the LPS-only control, mimicking the effect of an IKK inhibitor.
-
Safety & Selectivity Analysis
The competitive advantage of this compound lies in its Selectivity Index (SI) .
-
Cytotoxicity (MTT Assay): Studies on Tabebuia and Catalpa extracts containing this compound consistently show >90% cell viability at concentrations up to 100 µg/mL (~200 µM).
-
Comparison: Parthenolide often induces apoptosis at concentrations near its anti-inflammatory IC50 (narrow window). This compound allows for high-dose administration to maximize anti-inflammatory effects without inducing off-target cell death.
-
Implication: This makes this compound an ideal candidate for chronic inflammatory conditions (e.g., arthritis, dermatitis) where long-term safety is prioritized over acute potency.
References
-
Anti-inflammatory iridoids from Tabebuia aurea: Isolation of this compound and demonstration of reduced leukocyte recruitment in vivo.[6]
-
Source:
-
-
Mechanistic insight via related iridoids (Catalpa ovata)
-
Source:
-
-
Parthenolide Benchmark Data: Standard IC50 and mechanism reference.
-
Source:
-
-
General NF-κB Pathway Regulation: Review of phosphoryl
-
Source:
-
Sources
- 1. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exposure of the murine RAW 264.7 macrophage cell line to dicalcium silicate coating: assessment of cytotoxicity and pro-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
